Technical Documentation Center

2-Methoxy-3-nitropyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-3-nitropyridin-4-ol

Core Science & Biosynthesis

Foundational

2-Methoxy-3-nitropyridin-4-ol CAS 1590410-05-1 properties

The following technical guide provides an in-depth analysis of 2-Methoxy-3-nitropyridin-4-ol (CAS 1590410-05-1), a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-3-nitropyridin-4-ol (CAS 1590410-05-1), a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.

CAS: 1590410-05-1 | Formula: C₆H₆N₂O₄ | MW: 170.12 g/mol

Executive Summary

2-Methoxy-3-nitropyridin-4-ol is a trisubstituted pyridine derivative characterized by the presence of an electron-donating methoxy group at the C2 position, a strongly electron-withdrawing nitro group at the C3 position, and a hydroxyl group at the C4 position. This specific substitution pattern creates a "push-pull" electronic system that makes the compound highly versatile for Nucleophilic Aromatic Substitution (SₙAr) and heterocyclic ring closures.

It serves as a critical intermediate in the development of kinase inhibitors , antivirals , and imidazopyridine-based therapeutics . Its primary utility lies in the lability of the C4-hydroxyl group (convertible to a leaving group) and the reducibility of the C3-nitro group (precursor to vicinal diamines).

Chemical Identity & Physicochemical Properties[1][2]

The compound exists in a tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4(1H)-one (keto) forms. In the solid state and polar solvents, the pyridone form often predominates due to intermolecular hydrogen bonding and dipole stabilization.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 2-Methoxy-3-nitro-4-pyridinol
Alternative Names 4-Hydroxy-2-methoxy-3-nitropyridine; 2-Methoxy-3-nitro-4(1H)-pyridone
CAS Number 1590410-05-1
Molecular Formula C₆H₆N₂O₄
Exact Mass 170.0328
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~5.8 (OH/NH acidic proton due to nitro-activation)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Structural Tautomerism

The reactivity of CAS 1590410-05-1 is governed by its tautomeric state. The C3-nitro group enhances the acidity of the N-H (in pyridone form) and the O-H (in pyridinol form).

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridin-4-ol Form (Aromatic, favored in gas phase) Pyridone Pyridin-4(1H)-one Form (Polar, favored in solid state) Pyridinol->Pyridone Proton Transfer

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[1] The nitro group at C3 stabilizes the anionic conjugate base, increasing acidity.

Synthesis & Manufacturing Routes

While specific industrial patents for this exact CAS are proprietary, the synthesis follows established protocols for nitropyridines. The two primary retrosynthetic pathways are Nitration and Nucleophilic Displacement .

Pathway A: Nitration of 2-Methoxypyridin-4-ol (Preferred)

This route utilizes the electron-donating nature of the 4-hydroxyl and 2-methoxy groups to direct nitration to the C3 position.

  • Starting Material: 2-Methoxypyridin-4-ol (or 2,4-dihydroxypyridine followed by selective O-methylation).

  • Reagent: Nitric acid (HNO₃) in Sulfuric acid (H₂SO₄) or Acetic Acid.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position is activated by the ortho-hydroxyl/methoxy groups and is the least sterically hindered activated site compared to C5.

Pathway B: Selective Hydrolysis of 2,4-Dichloro-3-nitropyridine
  • Starting Material: 2,4-Dichloro-3-nitropyridine.

  • Step 1: Controlled hydrolysis (NaOH/H₂O) or reaction with NaOMe.

  • Selectivity Challenge: The C4-chlorine is typically more reactive toward nucleophiles (SₙAr) than the C2-chlorine due to the para-like resonance with the ring nitrogen. However, careful control of stoichiometry is required to prevent bis-substitution.

Reactivity & Synthetic Utility[1][8]

This compound is a "linchpin" intermediate. Its value lies in the ability to independently manipulate three functional sites: the C4-Oxygen , the C3-Nitro , and the C2-Methoxy .[2]

Activation of the C4-Position (Deoxychlorination)

The most common workflow involves converting the C4-hydroxyl to a chloride, creating a highly reactive electrophile for SₙAr reactions.

  • Reagents: Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).

  • Product: 4-Chloro-2-methoxy-3-nitropyridine .[3]

  • Application: The resulting chloride can be displaced by primary or secondary amines to install complex side chains (e.g., for kinase inhibitors).

Reduction to Vicinal Diamines

Reduction of the C3-nitro group (using Fe/NH₄Cl, Pd/C+H₂, or SnCl₂) in the presence of a C4-amino group yields 2-methoxy-3,4-diaminopyridine . This is a precursor for:

  • Imidazo[4,5-c]pyridines (via cyclization with carboxylic acids/aldehydes).

  • Triazolopyridines .

Reactivity Flowchart

Reactivity Start 2-Methoxy-3-nitropyridin-4-ol (CAS 1590410-05-1) Chlorination Reaction: Deoxychlorination Reagent: POCl3, reflux Start->Chlorination Intermediate_Cl 4-Chloro-2-methoxy-3-nitropyridine (Activated Electrophile) Chlorination->Intermediate_Cl SnAr Reaction: SnAr Displacement Reagent: R-NH2, Base Intermediate_Cl->SnAr Product_Amine 4-Amino-2-methoxy-3-nitropyridine SnAr->Product_Amine Reduction Reaction: Nitro Reduction Reagent: H2/Pd-C or Fe/AcOH Product_Amine->Reduction Final_Scaffold 2-Methoxy-3,4-diaminopyridine (Cyclization Precursor) Reduction->Final_Scaffold

Figure 2: Synthetic workflow converting the 4-ol scaffold into bioactive diamino-pyridine cores.[4]

Experimental Protocol: Chlorination to 4-Chloro Derivative

Note: This protocol is a generalized adaptation for nitropyridinols and must be validated for specific scale-up.

Objective: Convert 2-methoxy-3-nitropyridin-4-ol to 4-chloro-2-methoxy-3-nitropyridine.

Reagents:

  • Substrate: 2-Methoxy-3-nitropyridin-4-ol (1.0 eq)[5][3]

  • Reagent: Phosphorus Oxychloride (POCl₃) (5–10 eq)

  • Base (Optional): N,N-Diethylaniline or Collidine (1.0 eq) - accelerates reaction.

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Charge the flask with the solid pyridinol. Carefully add POCl₃ (neat) under inert atmosphere (N₂ or Ar). Caution: POCl₃ is corrosive and reacts violently with moisture.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor consumption of starting material by TLC (eluent: EtOAc/Hexane).

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure.

    • Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic hydrolysis of residual phosphoryl chlorides).

    • Neutralize with saturated NaHCO₃ solution to pH ~7–8.

  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: The crude yellow solid is often pure enough for the next step, or can be recrystallized from Ethanol.

Safety & Handling (SDS Highlights)

As a nitro-pyridine derivative, this compound poses specific hazards. It should be handled in a fume hood by trained personnel.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed. Nitro compounds can interfere with blood oxygen transport (methemoglobinemia).
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound may be light-sensitive (nitro group degradation).

References

  • PubChem . (2025). Compound Summary: 2-Methoxy-3-nitro-4-picoline (Analogous Structure Analysis). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Wang, H., et al. (2012).[6] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Molecules, 17, 4533-4544.[6] Retrieved March 3, 2026, from [Link]

  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine (US7256295B2).

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Methoxy-3-nitropyridin-4-ol

The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It prioritizes structural dynamics, synthetic utility, and rigorous safety protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It prioritizes structural dynamics, synthetic utility, and rigorous safety protocols.

Executive Summary

2-Methoxy-3-nitropyridin-4-ol (also identified as 4-hydroxy-2-methoxy-3-nitropyridine) represents a highly functionalized heterocyclic scaffold critical to the "bottom-up" synthesis of fused nitrogenous systems. Its value lies in its tri-orthogonal reactivity :

  • C3-Nitro Group: A latent amine precursor for cyclization (e.g., to imidazopyridines).

  • C4-Hydroxyl: A handle for halogenation (POCl₃) and subsequent Suzuki/Buchwald couplings.

  • C2-Methoxy: A labile group capable of nucleophilic displacement or hydrolysis to the pyridone.

This guide delineates the molecule's tautomeric behavior, validated synthesis routes, and handling protocols for medicinal chemistry applications.

Structural Identity & Tautomerism

The reactivity of this molecule is governed by the equilibrium between its pyridinol (aromatic) and pyridone (non-aromatic) forms. Unlike simple pyridines, the presence of the electron-withdrawing nitro group at C3 and the electron-donating methoxy group at C2 creates a "push-pull" electronic environment that significantly acidifies the C4-hydroxyl proton.

Tautomeric Equilibrium

While the nomenclature "4-ol" suggests an aromatic pyridine, in polar solvents (DMSO, MeOH) and the solid state, the equilibrium often shifts toward the 4(1H)-pyridone tautomer. However, the C2-methoxy group prevents the formation of a 2-pyridone tautomer, locking the "keto" character exclusively to the C4 position.

Tautomerism Pyridinol Pyridinol Form (Aromatic) 2-Methoxy-3-nitropyridin-4-ol Pyridone Pyridone Form (Keto-dominant) 2-Methoxy-3-nitro-4(1H)-pyridone Pyridinol->Pyridone Polar Solvent / Solid State

Figure 1: Tautomeric equilibrium.[1] The electron-withdrawing nitro group at C3 stabilizes the conjugate base, increasing the acidity of the N-H/O-H system.

Synthetic Protocols

The most robust synthesis avoids the non-selective nitration of simple pyridines. Instead, it employs a directed nitration of an activated precursor.

Method A: Nitration of 2-Methoxy-4-hydroxypyridine

This is the preferred industrial route due to the strong ortho-directing effect of the C4-hydroxyl group.

Reaction Scheme:

Synthesis Start 2-Methoxy-4-hydroxypyridine Reagents HNO3 / H2SO4 (0°C to RT) Product 2-Methoxy-3-nitropyridin-4-ol (Target) Start->Product Major Pathway SideProduct 5-Nitro Isomer (Minor) Start->SideProduct Minor Pathway

Figure 2: Electrophilic Aromatic Substitution pathway. The C3 position is activated by the C4-OH (ortho) and C2-OMe (ortho), though steric crowding is a factor.

Detailed Experimental Protocol

Note: This protocol is adapted from standard nitration procedures for electron-rich hydroxypyridines [1, 2].

Reagents:

  • 2-Methoxy-4-hydroxypyridine (1.0 eq)

  • Fuming Nitric Acid (HNO₃, >90%) (1.2 eq)

  • Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

  • Ice/Water (for quenching)

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with H₂SO₄ (5 vol) and cool to 0–5°C.

  • Dissolution: Slowly add 2-Methoxy-4-hydroxypyridine in portions, maintaining internal temperature <10°C. The reaction is exothermic due to protonation.

  • Nitration: Add Fuming HNO₃ dropwise via an addition funnel over 60 minutes. Critical: Do not allow temperature to exceed 15°C to prevent over-nitration or decomposition.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–5 hours. Monitor via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral (> pH 4).

  • Purification: Recrystallize from Ethanol or Acetic Acid if HPLC purity is <95%.

Yield Expectation: 65–75%

Reactivity Profile & Applications

The 2-Methoxy-3-nitropyridin-4-ol scaffold is a "linchpin" intermediate. Its reactivity is defined by the specific activation of its substituents.

Key Transformations Table
TransformationReagentsMechanismApplication
Chlorination POCl₃ / DMF (cat.)DeoxychlorinationConverts 4-OH to 4-Cl , activating the ring for SNAr coupling.
Nitro Reduction H₂ / Pd-C or Fe / AcOHCatalytic HydrogenationGenerates 3-amino group for fusing rings (e.g., reacting with aldehydes to form imidazopyridines).
Demethylation HBr / AcOHEther CleavageReveals the 2-OH (2-pyridone), useful for creating 2,4-diones.
SNAr Displacement R-NH₂ / HeatNucleophilic SubstitutionThe 2-OMe group can be displaced by primary amines if the ring is sufficiently electron-deficient.
Strategic Workflow: Kinase Inhibitor Synthesis

A common utility of this scaffold is in the synthesis of ATP-competitive kinase inhibitors where the pyridine nitrogen interacts with the hinge region.

Reactivity Core 2-Methoxy-3-nitropyridin-4-ol Step1 Step 1: POCl3, 80°C (Chlorination) Core->Step1 Inter1 4-Chloro-2-methoxy-3-nitropyridine Step1->Inter1 Step2 Step 2: Ar-NH2, DIPEA (SNAr Displacement) Inter1->Step2 Inter2 4-(Aryl-amino)-2-methoxy-3-nitropyridine Step2->Inter2 Step3 Step 3: H2, Pd/C (Reduction) Inter2->Step3 Final 3-Amino-4-(aryl-amino) Precursor (Ready for Cyclization) Step3->Final

Figure 3: Downstream functionalization. The 4-OH is converted to a leaving group (Cl) to allow introduction of the pharmacophore.

Analytical Characterization (Expected Data)

To ensure "Trustworthiness" in your workflow, validate the synthesized material against these parameters.

  • Physical State: Pale yellow to orange crystalline solid.

  • Melting Point: >200°C (Decomposition is common for nitropyridones).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~3.90 ppm (s, 3H, -OCH₃)
      
    • 
       ~6.40 ppm (d, 1H, H-5)
      
    • 
       ~8.10 ppm (d, 1H, H-6)
      
    • 
       ~12.0 ppm (br s, 1H, OH/NH exchangeable)
      
    • Note: The coupling constant (

      
      ) between H5 and H6 is typically 5–7 Hz.
      
  • Mass Spectrometry (ESI):

    • [M+H]⁺ Calculated: 171.12

    • [M-H]⁻ Observed: 169.1

Safety & Handling (HSE)

Hazard Class: Irritant / Potential Energetic.

  • Energetic Warning: Polynitrated pyridines can be shock-sensitive. While this mono-nitro compound is stable, the nitration reaction mixture (Step 3) contains potentially unstable intermediates. Never allow the nitration reaction to run dry or overheat.

  • PPE: Nitrile gloves, chemical splash goggles, and lab coat. Handle exclusively in a fume hood.

  • Incompatibility: Strong reducing agents, strong bases (can cause rapid decomposition).

References

  • European Patent Office. Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. EP0909270B1. (Describes the nitration conditions for hydroxypyridines). Link

  • PrepChem. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. (Analogous nitration protocol for methoxy-pyridones). Link

  • Orbit Chem Pharmaceuticals. Product List: 4-Hydroxy-2-methoxy-3-nitropyridine (MTO. 621).[2] (Confirmation of commercial availability and identity). Link

  • National Institutes of Health (PMC). Direct Methoxypyridine Functionalization Approach. (Discusses the reactivity and pKa of 2-methoxypyridines). Link

Sources

Foundational

Regioisomeric Profiling of Substituted Pyridines: A Technical Guide to 2-Methoxy-3-nitropyridin-4-ol vs. 2-Methoxy-4-nitropyridin-3-ol

Executive Summary In medicinal chemistry and rational drug design, the precise spatial arrangement of functional groups on a heterocyclic core dictates the molecule's reactivity, physicochemical properties, and downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the precise spatial arrangement of functional groups on a heterocyclic core dictates the molecule's reactivity, physicochemical properties, and downstream utility. This technical whitepaper provides an authoritative comparative analysis of two critical pyridine regioisomers: 2-methoxy-3-nitropyridin-4-ol (Isomer A) and 2-methoxy-4-nitropyridin-3-ol (Isomer B). By evaluating their distinct electronic topologies and tautomeric behaviors, this guide establishes robust, self-validating synthetic protocols for their preparation via nucleophilic aromatic substitution (SNAr).

Structural & Electronic Fundamentals

Moving the nitro (-NO2) and hydroxyl (-OH) groups by a single carbon position fundamentally alters the electronic landscape of the pyridine ring.

  • Tautomerism & Aromaticity: Isomer A features a hydroxyl group at the C4 position. In polar environments, 4-hydroxypyridines exist in a dynamic equilibrium with their 4-pyridone tautomers. However, the strongly electron-withdrawing C3-nitro group stabilizes the enol (pyridinol) form via an intramolecular hydrogen bond. Conversely, Isomer B has the hydroxyl at C3. 3-Hydroxypyridines act as strict heteroaromatic phenols; they do not readily tautomerize to pyridones because doing so would disrupt the aromatic sextet without yielding a stable, fully conjugated carbonyl system.

  • SNAr Activation: The nitro group is a powerful electron-withdrawing group (EWG) that activates ortho and para positions for nucleophilic attack. When synthesizing these isomers from their respective 2-chloro precursors, the C3-nitro group in Isomer A strongly activates the C2 and C4 positions. In Isomer B, the C4-nitro group activates the C3 and C5 positions, leaving the C2 position to be activated primarily by the inductive pull of the ring nitrogen.

Comparative Physicochemical Data

The following table summarizes the quantitative and structural data for both regioisomers, serving as a reference for analytical validation.

PropertyIsomer AIsomer B
Chemical Name 2-Methoxy-3-nitropyridin-4-ol2-Methoxy-4-nitropyridin-3-ol
CAS Number 1590410-05-132932-43-7
Molecular Formula C6H6N2O4C6H6N2O4
Molecular Weight 170.12 g/mol 170.12 g/mol
Hydroxyl Position C4 (para to ring Nitrogen)C3 (meta to ring Nitrogen)
Nitro Position C3 (ortho to OH)C4 (ortho to OH)
Tautomerism Pyridinol ⇌ PyridoneStrictly Pyridinol (Phenol-like)
SNAr Activating Group (at C2) C3-Nitro (ortho)C4-Nitro (para)

(Data corroborated by structural databases for 1[1] and 2[2]).

Synthetic Methodologies & Mechanistic Pathways

The synthesis of both isomers relies on the methoxylation of a 2-chloropyridine precursor. However, the distinct electronic environments dictate divergent solvent and temperature choices.

Protocol 1: Synthesis of 2-Methoxy-3-nitropyridin-4-ol (Isomer A)

This protocol utilizes3[3] as the starting material.

  • Step 1: Charge a dry reactor with 2-chloro-3-nitropyridin-4-ol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) at 0°C.

    • Causality: The starting material possesses an acidic C4-OH. Upon base addition, it forms a pyridinolate anion, which delocalizes negative charge into the ring and severely deactivates it toward nucleophilic attack. Anhydrous DMF, a polar aprotic solvent, is strictly required over protic solvents because it leaves the incoming methoxide nucleophile unsolvated and highly reactive, compensating for the deactivated ring substrate.

  • Step 2: Add Sodium Methoxide (NaOMe, 3.0 eq) portion-wise.

    • Causality: The first equivalent is consumed immediately by the acidic C4-OH. The excess ensures a sufficient concentration of nucleophile to drive the SNAr reaction at the sterically hindered C2 position.

  • Step 3: Heat the reaction mixture to 80°C for 4-6 hours.

    • Causality: The formation of the Meisenheimer complex at C2 requires significant thermal energy due to the adjacent bulky C3-nitro group.

  • Step 4 (Self-Validation & Isolation): Cool to room temperature and quench with 1M HCl until the pH reaches 4.0. Extract an aliquot for LC-MS analysis.

    • Validation Standard: The reaction is deemed complete when the starting material peak (m/z 175[M+H]+, 35Cl isotope) is completely consumed and replaced by the product peak (m/z 171 [M+H]+). The pH adjustment protonates the pyridinolate, inducing precipitation of the pure product.

Protocol 2: Synthesis of 2-Methoxy-4-nitropyridin-3-ol (Isomer B)

This protocol utilizes4[4] as the starting material.

  • Step 1: Dissolve 2-chloro-4-nitropyridin-3-ol (1.0 eq) in Methanol.

    • Causality: Unlike Isomer A, the C3-OH is significantly less acidic, and the C2-chloro position is highly activated by the para-oriented C4-nitro group. This allows the reaction to proceed efficiently in a polar protic solvent (methanol) rather than requiring high-boiling DMF.

  • Step 2: Add NaOMe (2.5 eq) and heat to reflux (65°C) for 3 hours.

    • Causality: Refluxing methanol provides sufficient kinetic energy for the SNAr substitution without risking the thermal degradation often seen in high-temperature DMF reactions.

  • Step 3 (Self-Validation): Quench with aqueous acid to pH 5. Monitor via LC-MS.

    • Validation Standard: Disappearance of m/z 175[M+H]+ and emergence of m/z 171 [M+H]+ confirms successful methoxylation.

Synthesis_Pathways cluster_A Isomer A: 4-ol Pathway cluster_B Isomer B: 3-ol Pathway A_SM 2-Chloro-3-nitropyridin-4-ol CAS: 629655-23-8 A_Reagent NaOMe, DMF, 80°C SNAr Mechanism A_SM->A_Reagent A_Prod 2-Methoxy-3-nitropyridin-4-ol CAS: 1590410-05-1 A_Reagent->A_Prod B_SM 2-Chloro-4-nitropyridin-3-ol CAS: 15128-85-5 B_Reagent NaOMe, MeOH, 65°C SNAr Mechanism B_SM->B_Reagent B_Prod 2-Methoxy-4-nitropyridin-3-ol CAS: 32932-43-7 B_Reagent->B_Prod

Fig 1: Comparative SNAr synthetic workflows for nitropyridinol regioisomers.

Downstream Applications in Medicinal Chemistry

Both isomers serve as highly functionalized building blocks for complex heterocyclic scaffolds, particularly in the development of kinase inhibitors. The ortho-relationship between the nitro and hydroxyl groups makes them ideal precursors for bicyclic annulation.

By subjecting the nitropyridinol to catalytic hydrogenation (Pd/C, H2), the nitro group is reduced to an amine, yielding an ortho-aminophenol analog (e.g., 3-amino-2-methoxypyridin-4-ol). This intermediate can readily react with bifunctional electrophiles (such as chloroacetyl chloride) to form rigid, bicyclic pyrido-oxazine scaffolds.

Downstream_Application Nitro 2-Methoxy-3-nitropyridin-4-ol (Building Block) Reduction Catalytic Hydrogenation Pd/C, H2, MeOH Nitro->Reduction Amine 3-Amino-2-methoxypyridin-4-ol (Intermediate) Reduction->Amine Cyclization Annulation Chloroacetyl chloride Amine->Cyclization Bicyclic Pyrido[3,4-b]oxazine (Target Scaffold) Cyclization->Bicyclic

Fig 2: Downstream cyclization of nitropyridinols into pyrido-oxazine scaffolds.

References

  • Title: 2-Methoxy-3-nitropyridin-4-ol - CAS 1590410-05-1 Source: Molaid Database URL
  • Title: 4-Nitro-2-methoxy-3-hydroxypyridin - CAS 32932-43-7 Source: Molaid Database URL
  • Title: 629655-23-8 | 2-Chloro-3-nitropyridin-4-ol (Patent Synthesis Reference)
  • Title: 15128-85-5 | 2-Chloro-4-nitropyridin-3-ol Source: BLD Pharm URL

Sources

Exploratory

Tautomerism of 2-Methoxy-3-nitropyridin-4-ol and pyridinone forms

An In-depth Technical Guide to the Tautomerism of 2-Methoxy-3-nitropyridin-4-ol Abstract Substituted pyridin-4-ones are privileged scaffolds in medicinal chemistry, appearing in numerous bioactive molecules. Their chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Tautomerism of 2-Methoxy-3-nitropyridin-4-ol

Abstract

Substituted pyridin-4-ones are privileged scaffolds in medicinal chemistry, appearing in numerous bioactive molecules. Their chemical behavior, however, is profoundly influenced by a dynamic equilibrium between their pyridin-4-ol (enol/lactim) and pyridin-4(1H)-one (keto/lactam) tautomeric forms. The specific tautomer present under physiological conditions dictates critical molecular properties, including hydrogen bonding capacity, polarity, and shape, which in turn govern pharmacokinetic profiles and target engagement. This technical guide provides an in-depth analysis of the tautomerism of 2-Methoxy-3-nitropyridin-4-ol, a representative substituted pyridinone. We will explore the theoretical underpinnings of this equilibrium, the environmental factors that control it, and the definitive experimental and computational methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of tautomerism to guide rational drug design and synthesis.

The Fundamental Equilibrium: Pyridin-4-ol vs. Pyridin-4(1H)-one

The core of this topic is the prototropic tautomerism between the aromatic hydroxypyridine form and the non-aromatic or quasi-aromatic pyridinone form. For the specific molecule , this equilibrium is between 2-Methoxy-3-nitropyridin-4-ol (the enol form) and 2-Methoxy-3-nitro-1H-pyridin-4-one (the keto form).

Caption: Tautomeric equilibrium of 2-Methoxy-3-nitropyridin-4-ol.

The position of this equilibrium is not static; it is a delicate balance influenced by electronic effects, aromaticity, and environmental conditions.

  • Aromaticity and Stability : The enol form possesses a fully aromatic pyridine ring, a significant stabilizing factor. The keto form, while having a diene-like structure, can achieve aromatic character through a zwitterionic resonance structure. The stability of this charge-separated form is key. In our target molecule, the strongly electron-withdrawing nitro group at the 3-position significantly stabilizes the negative charge on the oxygen atom in the zwitterionic contributor, while also inductively withdrawing electron density from the ring. This electronic pull is expected to favor the pyridinone tautomer, particularly in polar environments that can stabilize the increased dipole moment. Computational studies on substituted pyridones confirm that tautomerization to the pyridinone form can result in a gain in aromaticity and is driven by factors like the relief of Pauli repulsion.[1]

Environmental Control: How Solvents and pH Dictate Tautomeric Preference

The single most critical factor determining the predominant tautomer in solution is the nature of the solvent. This is a direct consequence of the different polarities of the two forms. The pyridinone tautomer, with its distinct C=O and N-H bonds, is significantly more polar than the corresponding hydroxypyridine form.

2.1. The Decisive Role of the Solvent The choice of solvent can completely invert the tautomeric ratio. This principle is a cornerstone of experimental design when studying these systems.

  • Non-Polar Solvents (e.g., Cyclohexane, CCl₄) : In these environments, the less polar 2-Methoxy-3-nitropyridin-4-ol (enol) form is expected to predominate.[2][3] The solvent cannot effectively stabilize the large dipole moment of the pyridinone form.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) : These solvents have high dielectric constants and can stabilize dipoles. The equilibrium will shift significantly towards the more polar 2-Methoxy-3-nitro-1H-pyridin-4-one (keto) form.[2][4]

  • Polar Protic Solvents (e.g., Water, Methanol) : These solvents not only stabilize the keto form's dipole moment but also act as both hydrogen bond donors and acceptors. This specific interaction with the C=O (acceptor) and N-H (donor) groups of the pyridinone provides substantial additional stabilization, almost exclusively favoring the keto tautomer in aqueous solution.[1][5][6]

Solvent Type Dominant Tautomer Primary Rationale Equilibrium Constant (KT = [Keto]/[Enol])
Gas PhaseEnol (Hydroxypyridine)Intrinsic stability, aromaticity< 1
Non-Polar (e.g., Cyclohexane)Enol (Hydroxypyridine)Favors less polar species< 1
Polar Aprotic (e.g., DMSO)Keto (Pyridinone)Stabilization of large dipole moment> 1
Polar Protic (e.g., Water)Keto (Pyridinone)Dipole stabilization + H-bonding network>> 1

2.2. The Influence of pH In aqueous or buffered solutions, the pH plays a critical role by altering the protonation state of the molecule. The tautomeric equilibrium exists for the neutral species. At low pH, the pyridine nitrogen will become protonated, locking the molecule into a cationic hydroxy-pyridinium form. At high pH, the acidic proton (either from the N-H of the pyridinone or the O-H of the hydroxypyridine) will be removed, forming a common anionic species. Understanding the pKa values is therefore essential for predicting its form under physiological conditions.

Experimental Characterization: A Practical Guide

Identifying and quantifying the tautomeric ratio requires a multi-pronged approach using modern spectroscopic techniques. The choice of experiment is guided by the information required, whether it is definitive structural assignment or quantitative measurement of the equilibrium.

Caption: Workflow for experimental analysis of tautomeric equilibrium.

3.1. Protocol: Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful and straightforward method for determining the tautomeric equilibrium constant (KT) because the two tautomers possess different chromophoric systems and thus exhibit distinct absorption spectra.[4][7]

  • Causality : The enol form's absorption is characteristic of a substituted aromatic pyridine ring. The keto form, with its conjugated diene-one system, absorbs at a different, often longer, wavelength. This spectral separation allows for their individual quantification.

Step-by-Step Methodology:

  • Solvent Selection : Prepare solutions of the compound in a range of solvents of varying polarity (e.g., cyclohexane, acetonitrile, water/buffer). Use spectroscopic grade solvents.

  • Concentration : Prepare a stock solution and create serial dilutions to ensure the measurements are within the linear range of the spectrophotometer (typically Abs < 1.0). This also helps to check for concentration-dependent effects like dimerization.

  • Spectral Acquisition : Record the UV-Vis spectrum for each solution from approximately 200 nm to 500 nm.

  • Data Analysis :

    • Identify the absorption maxima (λmax) corresponding to the enol and keto forms. The enol form is expected to dominate in cyclohexane, providing a reference spectrum, while the keto form will dominate in water.[8]

    • If isosbestic points are observed when varying the solvent polarity, it is strong evidence for a two-component equilibrium.

    • The equilibrium constant KT = [Keto]/[Enol] can be calculated in a given solvent using the following relationship, where Aenol and Aketo are the absorbances at the λmax of the enol and keto forms, respectively, and εenol and εketo are their molar extinction coefficients (determined from solvents where each form is >99% pure).

      • K_T = (A_keto * ε_enol) / (A_enol * ε_keto)

3.2. Protocol: Structural Elucidation by NMR Spectroscopy

NMR is the gold standard for unambiguous structure determination.[9][10] While tautomeric exchange can sometimes be fast on the NMR timescale, leading to averaged signals, the choice of solvent and temperature can often resolve the individual species.

  • Causality : The chemical environments of the nuclei (especially ¹H, ¹³C, and ¹⁵N) are markedly different in the two tautomers. These differences in chemical shifts provide a definitive fingerprint for each form.

Step-by-Step Methodology:

  • Solvent Selection : Acquire spectra in at least two different deuterated solvents to observe the solvent effect, for example, CDCl₃ (less polar) and DMSO-d₆ (polar aprotic).

  • Acquire ¹H NMR :

    • Look for a broad, exchangeable signal for the N-H proton in the keto form (typically >10 ppm in DMSO-d₆).

    • Look for a sharper, exchangeable signal for the O-H proton in the enol form (typically 5-9 ppm).

    • The chemical shifts of the ring protons will also differ slightly but consistently between the two forms.

  • Acquire ¹³C NMR :

    • The most diagnostic signal is the C4 carbon. In the keto form, it is an sp² carbon double-bonded to oxygen (C=O), appearing far downfield (e.g., >170 ppm). In the enol form, it is an aromatic carbon bonded to an oxygen (C-O), appearing less downfield (e.g., 150-160 ppm).

  • Quantification : If both tautomers are present and the exchange is slow enough to see separate signals, the ratio can be determined directly by integrating the corresponding peaks. If exchange is fast, the observed chemical shift (δobs) will be a weighted average of the shifts of the individual tautomers (δketo and δenol), allowing calculation of the mole fractions (X).

    • δ_obs = (X_keto * δ_keto) + (X_enol * δ_enol)

Spectroscopic Probe 2-Methoxy-3-nitropyridin-4-ol (Enol) 2-Methoxy-3-nitro-1H-pyridin-4-one (Keto)
¹H NMR O-H signal (sharp, exchangeable)N-H signal (broad, exchangeable, downfield)
¹³C NMR C4 signal (~150-160 ppm)C4 signal (C=O, >170 ppm)
IR Spectroscopy O-H stretch (~3200-3400 cm⁻¹), No C=O stretchN-H stretch (~3100 cm⁻¹), Strong C=O stretch (~1650 cm⁻¹)
UV-Vis Absorption typical of hydroxypyridineBathochromic (longer λ) shift in polar solvents

Computational Chemistry: Predicting and Validating the Equilibrium

Modern computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[11][12]

  • Causality : DFT calculations can accurately model the electronic structure of molecules and compute their thermodynamic properties. By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constant (KT) before a single experiment is run.

A typical computational workflow involves:

  • Structure Optimization : The geometry of both tautomers is optimized using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation : This confirms the optimized structures are true energy minima and provides zero-point vibrational energies and thermal corrections.

  • Solvation Modeling : To simulate solution-phase behavior, calculations are repeated using a polarizable continuum model (PCM) that represents the solvent as a continuous medium with a specific dielectric constant.[13]

  • Energy Calculation : The final electronic and Gibbs free energies are calculated for both tautomers in the gas phase and in selected solvents. The energy difference (ΔG) directly relates to the equilibrium constant via the equation: ΔG = -RT ln(K_T).

These calculations can also predict NMR chemical shifts and IR vibrational frequencies, which are instrumental in assigning experimental spectra.[12]

Implications in Drug Design and Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its biological function.

  • Molecular Recognition : The two tautomers are distinct chemical entities that present different hydrogen bond donor/acceptor patterns to a protein target. The enol form has an O-H donor and a pyridine N acceptor. The keto form has an N-H donor and a C=O acceptor. A drug designed to bind via its N-H may be inactive if the molecule exists as the enol tautomer in the binding pocket.

  • Physicochemical Properties : The shift from the less polar enol to the more polar keto form dramatically increases water solubility but decreases membrane permeability (lipophilicity). This directly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug.[14]

  • Intellectual Property : In some cases, different tautomers can be considered distinct chemical entities, which has significant implications for patent law.

Conclusion

The tautomerism of 2-Methoxy-3-nitropyridin-4-ol is a complex interplay of intrinsic electronic stability, aromaticity, and profound environmental influence. The keto (pyridinone) form is expected to be the dominant species in polar, protic environments like water, which is of paramount importance for biological applications. Conversely, the enol (hydroxypyridine) form will prevail in non-polar environments and the gas phase. A comprehensive understanding, achieved through a synergistic application of spectroscopic analysis (NMR, UV-Vis) and computational modeling (DFT), is not merely recommended but essential for any research program involving this chemical scaffold. For scientists in drug development, mastering the principles that govern this tautomeric equilibrium is a prerequisite for the rational design of molecules with optimized efficacy, selectivity, and pharmacokinetic properties.

References

  • Walsh Medical Media. (2024, May 24).
  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • Nowak, M. J., et al. (n.d.). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone.
  • Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing.
  • (n.d.). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (2025).
  • Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009, April 20). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing.
  • (2016, November 14).
  • (2013, November 8). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium.
  • Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub.
  • (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
  • (n.d.). Fluorescence Spectroscopic Study on Tautomeric Equilibria of 2(1 H)-Pyridones. RSC Publishing.
  • (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC.
  • (n.d.). 2-Pyridone. Wikipedia.
  • Claramunt, R. M., et al. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism.
  • (2025, August 7). Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study.
  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.
  • (n.d.). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects.
  • (n.d.). How about Tautomers?. WuXi Biology.
  • (2022, February 16). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
  • (n.d.). Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv.
  • (2021, December 31).
  • (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.
  • (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Amazon AWS.
  • (n.d.). 4-Pyridone. Wikipedia.
  • (2021, March 12). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.
  • (2022, March 10).
  • (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.
  • (2025, September 22). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). The Indispensable Role of 2-Methoxy-3-nitropyridine in Modern Organic Synthesis.
  • (2021, May 26). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies.
  • (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. Chemicalbook.
  • (2021, October 15). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Sultan Qaboos University House of Expertise.
  • (2015, December 29). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?.
  • (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • (n.d.). 2-Methoxy-4-methyl-3-nitropyridine | 160590-36-3. J&K Scientific.
  • (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC.
  • (n.d.). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • (2016, July 12). Tautomers of substituted Pyridines. Sciencemadness Discussion Board.
  • (n.d.). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. PubMed.
  • (n.d.). 2-(2-Methoxyphenoxy)-3-nitropyridine. PMC - NIH.
  • (n.d.). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Rzepa, H. (2017, June 1). Tautomeric polymorphism. Henry Rzepa's Blog.
  • BenchChem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for 2-Methoxy-3-nitropyridin-4-ol

Topic: Solubility of 2-Methoxy-3-nitropyridin-4-ol in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists[1][2] [1][2] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Methoxy-3-nitropyridin-4-ol in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists[1][2]

[1][2]

Executive Summary

The compound 2-Methoxy-3-nitropyridin-4-ol (CAS: 1590410-05-1) represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly for kinase inhibitors and antiviral agents.[1][2][3] Its solubility profile is non-trivial due to the interplay between the electron-withdrawing nitro group, the lipophilic methoxy substituent, and the tautomeric nature of the 4-hydroxyl group.[1][2]

This guide provides a mechanistic analysis of the compound's solubility behavior, a validated experimental protocol for solubility determination, and a thermodynamic framework for data interpretation.[1][2] It is designed to move beyond simple "dissolution" into "process control."[1][2]

Structural Analysis & Solubility Prediction

To predict solubility, one must understand the solid-state physics of the solute.[1][2] This molecule is not a simple phenol; it is a chameleon .[1][2]

The Tautomer Trap

The 4-hydroxyl group on the pyridine ring introduces a keto-enol tautomerism.[1][2] In the solid state and polar solvents, 4-hydroxypyridines predominantly exist as 4-pyridones (NH-form).[1][2]

  • Form A (Pyridinol): Aromatic, lower polarity.[1][2] Favored in gas phase or very non-polar solvents.[1][2]

  • Form B (Pyridone): Non-aromatic ring (in the strictest sense), high dipole moment, strong intermolecular hydrogen bonding (N-H[1][2]···O=C dimer formation).[1][2]

Impact on Solubility: The presence of the 3-nitro group (strong electron-withdrawing) increases the acidity of the NH (in pyridone form) or OH (in pyridinol form).[1][2] This makes the crystal lattice energy high, requiring solvents with high dielectric constants or strong H-bond accepting capabilities to disrupt the lattice.[1][2]

Functional Group Interplay
  • 2-Methoxy (-OCH₃): Provides a lipophilic handle, aiding solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).[1][2]

  • 3-Nitro (-NO₂): Increases polarity significantly.[1][2] It can participate in intramolecular H-bonding with the 4-OH (if in phenol form), potentially "hiding" the hydroxyl group and increasing solubility in non-polar solvents.[1][2] However, in the pyridone form, it simply adds to the dipole.[1][2]

Solvent Selection Strategy

Based on the structural analysis, solvents are categorized by their thermodynamic compatibility.

Table 1: Predicted Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPHigh Effectively disrupts strong dipole-dipole interactions and H-bonds of the pyridone form.[1][2]
Polar Protic Methanol, Ethanol, TFEModerate to High Solvation via H-bonding.[1][2] Efficiency decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1][2]
Chlorinated Dichloromethane (DCM)Moderate Good interaction with the 2-methoxy group and the nitro group's dispersion forces.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Useful for crystallization (anti-solvent) or hot extraction.[1][2]
Aliphatic Hydrocarbons Hexane, HeptaneNegligible Lack the polarity to overcome the crystal lattice energy.[1][2] Ideal anti-solvents.[1][2]
Water WaterpH Dependent Low at neutral pH.[1][2] High at pH > 8 (deprotonation to anion) or pH < 1 (protonation of methoxy/nitro oxygen).[1][2]

Experimental Protocol: Saturation Shake-Flask Method

Standardized workflow for generating high-fidelity solubility data (Mole Fraction).

Materials Required[1][2][4]
  • Solute: 2-Methoxy-3-nitropyridin-4-ol (>98% purity).[1][2]

  • Solvents: HPLC grade, dried over molecular sieves.

  • Equipment: Orbital shaker with temperature control (±0.1 K), Syringe filters (0.22 µm PTFE), HPLC-UV or UPLC.[1][2]

Step-by-Step Methodology

Step 1: Excess Addition Add the solute to 5 mL of solvent in a glass vial until a visible solid sediment persists.[1][2]

  • Critical Control: Ensure at least 10-20% excess solid is present to maintain equilibrium.[1][2]

Step 2: Equilibration Place vials in the orbital shaker.

  • Time: 24 to 48 hours.[1][2][4]

  • Agitation: 150 rpm.

  • Temperature: Measure at 278.15 K, 288.15 K, 298.15 K, 308.15 K, and 318.15 K.

Step 3: Phase Separation Stop agitation and allow the solid to settle for 2 hours at the same temperature (to prevent precipitation or dissolution during settling).[1][2]

Step 4: Sampling & Dilution Withdraw the supernatant using a pre-warmed syringe (to prevent crystallization in the needle).[1][2] Filter through a 0.22 µm filter.[1][2]

  • Dilution:[1][2] Immediately dilute the aliquot with a mobile phase compatible solvent (e.g., Methanol) to ensure the solute remains in solution during analysis.[1][2]

Step 5: Quantification (HPLC) Inject into HPLC.[1][2] Calculate concentration (


) using a pre-established calibration curve.[1][2]

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining and modeling solubility, ensuring data integrity.

SolubilityWorkflow cluster_QC Quality Control Loop Start Start: Solute Characterization (DSC, XRD) SolventSelect Solvent Selection (Based on Dielectric Constant) Start->SolventSelect Equilibration Equilibration (Shake-Flask, 24-48h, Isothermal) SolventSelect->Equilibration Add Excess Solid Sampling Sampling (Syringe Filter, Isothermal) Equilibration->Sampling Check Equilibrium Analysis Quantification (HPLC-UV / Gravimetric) Sampling->Analysis Analysis->Equilibration If RSD > 2% DataProcess Data Processing (Mole Fraction Calculation) Analysis->DataProcess Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) DataProcess->Modeling

Caption: Figure 1. Standardized workflow for solubility determination, incorporating a quality control loop to ensure equilibrium stability.

Thermodynamic Modeling

To translate experimental data into process parameters (e.g., for cooling crystallization design), fit the data to the Modified Apelblat Equation . This model is empirically superior for polar solutes in polar solvents.[1][2]

Equation:


[1][2]

Where:

  • 
    : Mole fraction solubility of the solute.[1][2][5]
    
  • 
    : Absolute temperature (Kelvin).[1][2][5]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Enthalpy of Solution (

    
    ):  Can be derived from the slope.[1][2] A positive value indicates an endothermic process (solubility increases with temperature), which is expected for this compound.[1][2]
    
  • Entropy (

    
    ):  Reflects the disorder change.[1][2]
    

Safety & Stability Considerations

  • Nitro Group Sensitivity: Compounds with nitro groups and ether linkages can be thermally sensitive.[1][2] While 2-methoxy-3-nitropyridin-4-ol is generally stable, avoid heating dry solids above 100°C without DSC confirmation of thermal stability.[1][2]

  • Base Sensitivity: In the presence of strong bases (NaOH, KOH), the 4-OH proton will be removed, forming a salt.[1][2] This drastically alters solubility (soluble in water, insoluble in organics).[1][2] Ensure all organic solvents are neutral.[1][2]

References

  • Shake-Flask Method Validation

    • Baka, E., Comer, J. E., & Takács-Novák, K. (2008).[1][2] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[1][2] Journal of Pharmaceutical and Biomedical Analysis.

  • Thermodynamic Modeling (Apelblat Equation)

    • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] The Journal of Chemical Thermodynamics.

    • [1][2]

  • Pyridone/Pyridinol Tautomerism

    • Beak, P. (1977).[1][2] Energies and alkylations of tautomeric heterocyclic compounds: Old problems - New answers. Accounts of Chemical Research.

    • [1][2]

  • Solubility of Nitro-Pyridine Derivatives (Comparative Data)

    • Zhang, C., et al. (2019).[1][2] Solubility and thermodynamic analysis of 2-amino-3-nitropyridine in different pure solvents. Journal of Chemical & Engineering Data.

    • [1][2]

Sources

Exploratory

Advanced Safety Data Sheet (SDS) &amp; Technical Whitepaper: 2-Methoxy-3-nitropyridin-4-ol in Pharmaceutical Synthesis

Executive Summary In the landscape of modern drug discovery, functionalized nitropyridines serve as indispensable scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized nitropyridines serve as indispensable scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-inflammatory agents. 2-Methoxy-3-nitropyridin-4-ol (CAS: 1590410-05-1) is a highly specialized heterocyclic building block. Its unique substitution pattern—a methoxy group at C2, a nitro group at C3, and a hydroxyl group at C4—creates a highly reactive, electron-deficient ring system capable of undergoing regioselective nucleophilic and electrophilic transformations.

This whitepaper transcends the traditional Safety Data Sheet (SDS) format. It synthesizes critical physicochemical data, mechanistic toxicology, and field-proven synthetic protocols into a comprehensive guide for researchers, ensuring both scientific integrity and uncompromised laboratory safety[1].

Physicochemical Profiling & Structural Causality

The physical and chemical properties of 2-Methoxy-3-nitropyridin-4-ol dictate its behavior in both synthetic environments and biological systems. The electron-withdrawing nitro group significantly increases the acidity of the C4-hydroxyl proton, while the C2-methoxy group provides a lipophilic anchor that influences both solvent solubility and biological membrane permeability[2].

Quantitative Physicochemical Data
PropertyValueCausality / Implication
Chemical Name 2-Methoxy-3-nitropyridin-4-olStandard IUPAC nomenclature.
CAS Registry Number 1590410-05-1Unique identifier for regulatory compliance[2].
Molecular Formula C₆H₆N₂O₄Defines the stoichiometric baseline for synthesis.
Molecular Weight 170.12 g/mol Low molecular weight facilitates rapid cellular diffusion.
Predicted LogP ~1.9 (Derived)Moderate lipophilicity; penetrates dermal layers easily.
Physical State Pale yellow solidColoration is indicative of the nitroaromatic chromophore[3].
Storage Conditions 2-8°C, Inert atmospherePrevents oxidative degradation and moisture absorption.

Mechanistic Toxicology & Hazard Identification

Standard SDS documentation often lists hazards without explaining the underlying biological mechanisms. Based on proxy data from structurally analogous compounds like 2-Methoxy-3-nitropyridine (CAS: 20265-35-4), 2-Methoxy-3-nitropyridin-4-ol is classified under several GHS hazard categories[4][5].

GHS Hazard Classifications
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

The Causality of Nitroaromatic Toxicity

The primary toxicological concern with nitropyridines is their potential to induce methemoglobinemia . Upon systemic absorption (via inhalation of dust or dermal penetration), the nitro group undergoes enzymatic reduction by hepatic cytochrome P450 enzymes. This forms reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which is incapable of binding oxygen, leading to tissue hypoxia and oxidative stress[4].

ToxPathway A 2-Methoxy-3-nitropyridin-4-ol Exposure (Dermal/Oral/Inhalation) B Hepatic Cytochrome P450 Nitroreduction A->B C Formation of Nitroso and Hydroxylamine Intermediates B->C D Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+) C->D F ROS Generation (Oxidative Stress) C->F E Impaired Oxygen Transport (Tissue Hypoxia) D->E G Cellular Apoptosis & Organ Damage E->G F->G

Figure 1: Mechanistic pathway of nitropyridine-induced methemoglobinemia and oxidative stress.

Self-Validating Experimental Protocols: Safe Handling & Emergency Response

To mitigate the risks outlined above, laboratory protocols must be designed as self-validating systems where safety is inherently verified at each step[6].

Personal Protective Equipment (PPE) & Engineering Controls
  • Glove Selection: Standard latex is highly permeable to lipophilic nitroaromatics. Butyl rubber or heavy-duty Nitrile (minimum 8 mil thickness) must be used. Validation: Inspect gloves for discoloration (yellowing) which indicates chemical permeation.

  • Ventilation: Handle exclusively within a Class II Type B2 biological safety cabinet or a chemical fume hood with a verified face velocity of 80–120 fpm to prevent inhalation of aerosolized particulates.

Emergency Response Workflow
  • Ocular Exposure: While standard protocols recommend water, the lipophilicity of the methoxy group enhances corneal penetration. Action: Immediate, continuous irrigation with an eyewash station for a minimum of 15 minutes is non-negotiable to prevent deep tissue nitro-radical formation[5].

  • Dermal Exposure: Wash the affected area with copious amounts of soap and water. Do not use organic solvents (like ethanol) to clean the skin, as this will exponentially increase the dermal absorption rate of the compound[6].

  • Spill Cleanup: Do not sweep dry powder. Moisten the spill with water to suppress dust formation, then absorb with inert materials (e.g., vermiculite) and place in a sealed, labeled container for hazardous waste disposal[6].

Synthetic Application & Methodologies

2-Methoxy-3-nitropyridin-4-ol is frequently synthesized via Nucleophilic Aromatic Substitution (SNAr) and subsequently utilized to build complex pyrido-oxazine scaffolds[3].

Protocol: Synthesis of 2-Methoxy-3-nitropyridin-4-ol via SNAr

This protocol details the conversion of 2-Chloro-3-nitropyridin-4-ol to the target compound[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Chloro-3-nitropyridin-4-ol (5.4 g, 31.03 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Slowly add Sodium Methoxide (NaOMe) (8.4 g, 155.17 mmol, 5.0 eq) to the solution.

    • Causality Note: A large excess of NaOMe is required to drive the reaction to completion and overcome the deactivating effect of the C4-hydroxyl group, which forms a less reactive phenoxide-like anion under basic conditions.

  • Heating & Reaction: Stir the reaction mixture at 80°C for 10 hours.

    • Self-Validation Check: Monitor the reaction progress via TLC (Petroleum Ether:Ethyl Acetate = 1:1) or LC-MS. The reaction is validated as complete only when the starting material peak (m/z ~174) is entirely replaced by the product peak (m/z ~170).

  • Quenching: Cool the mixture to room temperature and pour it slowly into 150 mL of ice-cold water.

  • Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic phases with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via silica gel column chromatography (PE:EA = 1:1) to afford the product as a pale yellow solid (Yield: ~85%)[3].

SynthesisPathway A 2-Chloro-3-nitropyridin-4-ol (CAS: 629655-23-8) B Methoxylation (NaOMe, DMF, 80°C) A->B C 2-Methoxy-3-nitropyridin-4-ol (CAS: 1590410-05-1) B->C D Electrophilic Bromination (Br2 / AcOH) C->D E 5-Bromo-2-methoxy-3-nitropyridin-4-ol (CAS: 1590410-06-2) D->E F O-Alkylation & Nitro Reduction (Ethyl bromoacetate -> Fe/NH4Cl) E->F G Pyrido[4,3-b][1,4]oxazine Scaffold (Kinase Inhibitor API) F->G

Figure 2: Synthetic workflow of 2-Methoxy-3-nitropyridin-4-ol and its downstream API application.

Environmental Impact & Disposal

Nitropyridines pose a significant threat to aquatic ecosystems due to their resistance to natural hydrolytic degradation and potential for bioaccumulation.

  • Disposal Mechanism: Do not flush down the drain. The compound must be disposed of via high-temperature incineration (>1000°C) equipped with an afterburner and a nitrogen oxide (NOx) scrubber. This ensures the complete thermal cleavage of the stable pyridine ring and prevents the atmospheric release of toxic NO₂ gases[4].

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Methoxy-3-nitropyridine." Fisher Scientific. Available at:[Link]

  • Molaid. "2-Methoxy-3-nitropyridin-4-ol - CAS 1590410-05-1." Molaid Chemical Database. Available at:[Link]

  • Molaid. "Ethyl 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)oxyacetate - CAS 1590410-07-3." Molaid Chemical Database. Available at:[Link]

Sources

Foundational

Technical Guide: Sourcing and Synthesis of 2-Methoxy-3-nitropyridin-4-ol

[1] Executive Summary 2-Methoxy-3-nitropyridin-4-ol (CAS: 1590410-05-1), often referred to by its tautomer 4-Hydroxy-2-methoxy-3-nitropyridine , is a high-value heterocyclic intermediate used in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Methoxy-3-nitropyridin-4-ol (CAS: 1590410-05-1), often referred to by its tautomer 4-Hydroxy-2-methoxy-3-nitropyridine , is a high-value heterocyclic intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and antivirals requiring a functionalized pyridine core.[1]

Due to the specific substitution pattern (methoxy at C2, nitro at C3, hydroxyl at C4), this compound is frequently not a "stock" item in Western catalogs but is readily accessible via a one-step hydrolysis of its chlorinated precursor, 4-Chloro-2-methoxy-3-nitropyridine (CAS: 934180-48-0).[1]

This guide provides a technical roadmap for researchers to either source the compound directly or synthesize it in-house from widely available precursors, ensuring supply chain resilience and cost control.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Methoxy-3-nitropyridin-4-ol
Synonyms 4-Hydroxy-2-methoxy-3-nitropyridine; 2-Methoxy-3-nitro-4(1H)-pyridone
CAS Number 1590410-05-1 (Direct); 934180-48-0 (4-Chloro Precursor)
Molecular Formula C₆H₆N₂O₄
Molecular Weight 170.12 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (acidic pH)
pKa ~5.8 (4-OH group)

Market Analysis: Suppliers & Pricing

The supply chain for this compound is bifurcated: direct sourcing of the hydroxyl-pyridine (often custom synthesis) versus sourcing the chloro-pyridine precursor (readily available).[1]

A. Direct Suppliers (2-Methoxy-3-nitropyridin-4-ol)

Primary sources for the final compound are often Asian contract research organizations (CROs) or specialized catalog vendors.[1]

SupplierRegionCatalog / Product IDAvailability
Molaid Chemicals China1590410-05-1Lead time: 2-3 weeks
Orbit Chem IndiaORBIT-P101621Inquiry based
Ambeed USAA337920 (Related)Check stock
B. Precursor Suppliers (4-Chloro-2-methoxy-3-nitropyridine)

Recommended Strategy: Purchase this precursor and hydrolyze in-house for >60% cost savings.[1]

SupplierCatalog #PurityPack SizeEstimated Price (USD)
ChemScene CS-0145999≥98%1g, 5g, 25g~$150 / 5g
BLD Pharm BD0078925697%1g - 100g~$25 / 1g
Symax Labs Bulk (India)--Kg scale~$2,500 / kg

Note: Prices are indicative and fluctuate based on raw material costs. Bulk sourcing from India (e.g., Symax, Anji Biosciences) significantly reduces unit cost for >1kg orders.

Technical Synthesis Protocol

For research teams unable to source the final compound directly, the following protocol describes the synthesis starting from 2,4-Dichloro-3-nitropyridine or the intermediate 4-Chloro-2-methoxy-3-nitropyridine .

Reaction Pathway Visualization

The following diagram illustrates the critical flow from the dichloro starting material to the final 4-hydroxy product.

SynthesisPathway Start 2,4-Dichloro-3-nitropyridine (CAS: 5975-12-2) Inter 4-Chloro-2-methoxy-3-nitropyridine (CAS: 934180-48-0) Start->Inter MeOH, Na2CO3 0°C to RT, Selective SNAr Final 2-Methoxy-3-nitropyridin-4-ol (CAS: 1590410-05-1) Inter->Final NaOH (aq), Reflux Hydrolysis Byprod1 NaCl Inter->Byprod1

Figure 1: Synthetic route from commercially available dichloro-pyridine to the target hydroxy-pyridine.[1]

Experimental Protocol: Hydrolysis of 4-Chloro-2-methoxy-3-nitropyridine

Objective: Convert the 4-chloro substituent to a 4-hydroxyl group via nucleophilic aromatic substitution.

Reagents:

  • Substrate: 4-Chloro-2-methoxy-3-nitropyridine (1.0 eq)[1][2]

  • Base: Sodium Hydroxide (2.0 M aqueous solution, 5.0 eq)[1]

  • Solvent: 1,4-Dioxane or THF (to solubilize substrate)[1]

  • Acid: 1N HCl (for quenching)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.88 g (10 mmol) of 4-Chloro-2-methoxy-3-nitropyridine in 20 mL of 1,4-Dioxane.

  • Hydrolysis: Add 25 mL of 2.0 M NaOH solution. The mixture may turn deep yellow/orange due to the nitropyridine chromophore.

  • Reflux: Heat the reaction mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~3.7 min) should disappear, replaced by the more polar product (Rt ~2.1 min).

  • Workup:

    • Cool the mixture to room temperature.

    • Carefully acidify to pH ~3–4 using 1N HCl. A precipitate should form.

    • If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3 x 30 mL).[1]

  • Purification:

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo.

    • Recrystallization: The crude solid can be recrystallized from Ethanol/Water to yield off-white crystals.[1]

Yield Expectation: 75–85% Validation: ¹H NMR (DMSO-d₆) should show loss of the aromatic proton at C4 if substitution occurred, but typically the shift changes.[1] The key diagnostic is the broad singlet (OH) around 11-12 ppm and the methoxy singlet at ~3.9 ppm.[1]

Quality Control & Safety

Analytical Parameters
  • HPLC Purity: >98% (detection at 254 nm).

  • Impurity Profile: Common impurities include the unreacted chloro-precursor or the 2-hydroxy byproduct (from demethylation under harsh acidic conditions).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Safety Handling (MSDS Summary)
  • Hazards: Irritant (Skin/Eye).[1] Nitro-pyridines can be energetic; avoid excessive heat during drying.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: Segregate as halogenated organic waste (if chloro-precursor remains) or general organic waste.[1]

References

  • Molaid Chemicals. 2-Methoxy-3-nitropyridin-4-ol Product Page (CAS 1590410-05-1).[1] Retrieved from [1]

  • ChemScene. 4-Chloro-2-methoxy-3-nitropyridine (CAS 934180-48-0) Product Information.[1][3][2][4][5] Retrieved from [1]

  • Google Patents. Process for preparation of nitropyridine derivatives (WO2010089773A2). Retrieved from [1]

  • BenchChem. Technical Guide to 4-Chloro-2-methyl-3-nitropyridine Reactions. Retrieved from [1]

  • IndiaMART. Supplier Listings for Nitropyridine Derivatives. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 2-Methoxypyridin-4-ol

Abstract & Scope The synthesis of highly functionalized pyridine building blocks is a critical workflow in pharmaceutical development. This application note details the regioselective nitration of 2-methoxypyridin-4-ol t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The synthesis of highly functionalized pyridine building blocks is a critical workflow in pharmaceutical development. This application note details the regioselective nitration of 2-methoxypyridin-4-ol to yield 2-methoxy-5-nitropyridin-4-ol. Designed for synthetic chemists and drug development professionals, this guide provides a mechanistic rationale, a self-validating experimental protocol, and analytical benchmarks to ensure high yield and chemoselectivity while preventing common side reactions such as ether cleavage.

Mechanistic Rationale & Regioselectivity

Nitration of 4-hydroxypyridine derivatives is a fundamental transformation in heterocyclic chemistry, often requiring stringent control of reaction conditions to ensure regioselectivity and prevent degradation .

The starting material, 2-methoxypyridin-4-ol, possesses two strongly activating, ortho/para-directing groups: the C4-hydroxyl and the C2-methoxy substituents. Electrophilic aromatic substitution can theoretically occur at either the C3 or C5 positions:

  • C3 Position: Flanked directly by both the C2-methoxy and C4-hydroxyl groups, this position suffers from severe steric congestion, significantly raising the activation energy for electrophilic attack.

  • C5 Position: Located ortho to the C4-hydroxyl and para to the C2-methoxy group, this site is highly activated electronically and sterically accessible.

Consequently, the nitronium ion (NO₂⁺) preferentially attacks the C5 position. Commercially available standards of the resulting product validate the C5 position as the thermodynamically and kinetically favored site of electrophilic attack .

G SM 2-Methoxypyridin-4-ol (Starting Material) Intermediate C5-Wheland Intermediate (Resonance Stabilized) SM->Intermediate Electrophilic Attack (Sterically Favored) Minor 2-Methoxy-3-nitropyridin-4-ol (Minor Product) SM->Minor Sterically Hindered Attack at C3 Reagent HNO3 / H2SO4 (Nitronium Source) Reagent->Intermediate NO2+ Major 2-Methoxy-5-nitropyridin-4-ol (Major Product) Intermediate->Major Deprotonation (-H+)

Regioselective nitration pathway of 2-methoxypyridin-4-ol yielding the C5-nitro major product.

Experimental Design & Causality

The synthesis of specific nitro-pyridine building blocks highlights the utility of mixed-acid systems at strictly controlled temperatures . The experimental design is driven by the following causal relationships:

  • Mixed Acid System (H₂SO₄/HNO₃): Concentrated sulfuric acid acts as both the solvent and the protonating agent required to dehydrate nitric acid, generating the active NO₂⁺ electrophile.

  • Strict Temperature Control (0–5 °C): The C2-methoxy ether is highly susceptible to acid-catalyzed O-demethylation at elevated temperatures, which would yield the undesired 4-hydroxy-2-pyridone byproduct. Maintaining the reaction below 10 °C ensures high chemoselectivity.

  • Isoelectric Precipitation (pH 4–5): The product is amphoteric. The basicity of the pyridine nitrogen is attenuated by the electron-withdrawing nitro group, while the C4-hydroxyl becomes highly acidic (pKa ~4.5). Adjusting the aqueous workup to pH 4–5 targets the molecule's isoelectric point, forcing the neutral species to precipitate out of the aqueous phase.

Table 1: Quantitative Reagent Matrix
Reagent / ParameterQuantity / ValueMolar Eq.Function
2-Methoxypyridin-4-ol 1.25 g (10.0 mmol)1.0Substrate
Fuming HNO₃ (>90%) 0.50 mL (~12.0 mmol)1.2Electrophile precursor
Conc. H₂SO₄ (98%) 5.0 mLExcessSolvent / Catalyst
Reaction Temperature 0–5 °CN/APrevents O-demethylation
Workup pH Target 4.0–5.0N/AIsoelectric precipitation

Step-by-Step Protocol (Self-Validating Workflow)

Step 1: Preparation of the Nitrating Mixture

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-brine bath (-5 to 0 °C).

  • Add 5.0 mL of concentrated H₂SO₄ to the flask and allow it to chill for 10 minutes.

  • Self-Validating Checkpoint: Slowly add 0.50 mL of fuming HNO₃ dropwise. The mixture should remain colorless. If a yellow tint appears, the acid is contaminated with NOₓ species; proceed with caution.

Step 2: Substrate Addition 4. Begin adding 2-methoxypyridin-4-ol (1.25 g) portion-wise over 15 minutes. 5. Self-Validating Checkpoint: Monitor the temperature internally. Do not allow the temperature to exceed 5 °C. The evolution of brown NO₂ gas indicates excessive temperature and substrate decomposition. If observed, immediately add more ice to the secondary cooling bath.

Step 3: Reaction Progression 6. Stir the homogeneous pale-yellow solution at 0–5 °C for 2.5 hours. 7. Self-Validating Checkpoint: Analyze an aliquot via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.3) should be consumed, replaced by a new spot (Rf ~0.5). The absence of a highly polar baseline spot validates that O-demethylation was successfully prevented.

Step 4: Quenching & Workup 8. Carefully pour the cold reaction mixture over 50 g of crushed ice in a 250 mL beaker, stirring vigorously. 9. Slowly add 20% aqueous NaOH (or concentrated NH₄OH) dropwise while maintaining the temperature below 15 °C, until the pH reaches 4.0–5.0. 10. Self-Validating Checkpoint: A thick, pale-yellow precipitate will form exactly as the pH crosses into the 4–5 range, confirming the isoelectric point of the target compound.

Step 5: Isolation & Purification 11. Collect the precipitate via vacuum filtration. 12. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual inorganic salts. 13. Dry the product under a high vacuum at 40 °C to afford 2-methoxy-5-nitropyridin-4-ol as a pale-yellow solid. (Expected yield: 75–80%).

Analytical Characterization

To verify the regiochemistry and purity of the isolated product, compare the analytical data against the expected profile below. The extreme deshielding of the C6 proton confirms that nitration occurred at the C5 position.

Table 2: Analytical Characterization Profile
Analytical TechniqueExpected Signal / ObservationStructural Correlation
¹H NMR (DMSO-d₆, 400 MHz) ~8.80 ppm (s, 1H)C6-H (Highly deshielded by ortho-NO₂ and N1)
¹H NMR (DMSO-d₆, 400 MHz) ~6.40 ppm (s, 1H)C3-H (Shielded by ortho-OMe and ortho-OH)
¹H NMR (DMSO-d₆, 400 MHz) ~3.90 ppm (s, 3H)Methoxy protons (-OCH₃)
ESI-MS (Positive Mode) m/z 171.0 [M+H]⁺Confirms molecular formula C₆H₇N₂O₄⁺
TLC (DCM:MeOH 9:1) Rf ~ 0.50 (UV active)Target compound (less polar than starting material)

References

  • Starosotnikov, A. M. (2024). Dinitropyridines: Synthesis and Reactions. Asian Journal of Organic Chemistry, 13(10). URL:[Link]

Application

Nucleophilic substitution conditions for 2-methoxy-3-nitro-4-chloropyridine

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-methoxy-3-nitropyridine Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Chloro-2-methoxy-3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-methoxy-3-nitropyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Chloro-2-methoxy-3-nitropyridine (CAS: 934180-48-0). Primary Application: Synthesis of 3,4-diaminopyridine derivatives, fused imidazo[4,5-c]pyridines, and targeted therapeutics such as Dihydroorotate Dehydrogenase (DHODH) inhibitors[1] and monoamine reuptake inhibitors[2].

Introduction & Mechanistic Rationale

4-Chloro-2-methoxy-3-nitropyridine is a highly versatile, electronically tuned heterocyclic building block[3]. In drug discovery, functionalizing the C4 position with various nucleophiles (amines, alkoxides, thiolates) is a critical step for building complex pharmacophores.

Causality of Reactivity: The C4-chloride is exceptionally activated for Nucleophilic Aromatic Substitution (SNAr). This hyper-reactivity is driven by two synergistic electronic effects:

  • The Pyridine Nitrogen: Acts as an electron-withdrawing group (EWG) via induction and resonance, pulling electron density away from the C4 position.

  • The C3-Nitro Group: Exerts a powerful mesomeric effect (-M). When a nucleophile attacks C4, the resulting negative charge in the intermediate (Meisenheimer complex) is delocalized and deeply stabilized by the adjacent nitro group.

While the C2-methoxy group is electron-donating (+M), its effect is vastly outcompeted by the dual EWGs, ensuring that nucleophilic attack occurs regioselectively at C4 rather than displacing the methoxy group[2].

SNAr_Mechanism SM 4-Chloro-2-methoxy -3-nitropyridine Complex Meisenheimer Complex (Stabilized by -NO2 & Pyridine N) SM->Complex Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Nuc->Complex Donates e- pair Base Base (DIPEA/K2CO3) Deprotonation Base->Nuc Enhances Nucleophilicity Product C4-Substituted 2-methoxy-3-nitropyridine Complex->Product Rearomatization Chloride Leaving Group (Cl-) Complex->Chloride Expulsion

Figure 1: SNAr mechanism showing the stabilization of the Meisenheimer complex.

Quantitative Reaction Conditions & Optimization

The choice of solvent and base dictates the success of the SNAr reaction. Polar aprotic solvents (DMF, THF) are utilized because they solvate the base's cation, leaving the nucleophile "naked" and highly reactive, while simultaneously stabilizing the polar transition state.

Table 1: Optimized SNAr Conditions for 4-Chloro-2-methoxy-3-nitropyridine based on Nucleophile Class.

Nucleophile TypeReagent ExampleBaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary Amine Isothiazol-4-amineDIPEA (2.0 eq)DMF604-875-85
Secondary Amine MorpholineK2CO3 (2.0 eq)THF20 (RT)2-485-95
Alkoxide Sodium MethoxideNaH (1.2 eq)THF0 to 201-270-80
Thiolate Benzyl MercaptanK2CO3 (1.5 eq)DMF20 (RT)2-380-90

Step-by-Step Experimental Protocols

Protocol A: SNAr with Amines (Self-Validating System)

This protocol utilizes N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered, making it strictly a non-nucleophilic base. It efficiently neutralizes the HCl byproduct to drive the reaction forward without competing with the target amine for the C4 electrophilic center.

  • Preparation: In an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve 4-chloro-2-methoxy-3-nitropyridine (1.0 eq, e.g., 500 mg) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.0 eq) dropwise via syringe.

  • Nucleophile Addition: Add the desired amine (1.1 eq).

  • Reaction: Stir the mixture at 20°C to 60°C (depending on the steric bulk of the amine).

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC (EtOAc/Hexane). The starting material is highly UV-active; successful conversion is indicated by the clean appearance of a more polar spot and the disappearance of the starting material mass (m/z 189/191)[3].

  • Quench & Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer with water (1x), followed by a 5% aqueous LiCl solution (3x).

    • Causality: Aqueous LiCl washes are specifically employed because they dramatically increase the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent without requiring harsh vacuum distillation.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Downstream Nitro Reduction (Preparation for Cyclization)

SNAr products of this scaffold are frequently reduced to 3,4-diaminopyridines for downstream cyclization into bicyclic drug scaffolds[1].

  • Preparation: Dissolve the purified SNAr product (e.g., 300 mg) in a 1:1:1 volumetric mixture of MeOH / THF / H2O (9 mL)[1].

  • Reagent Addition: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).

    • Causality: The Fe/NH4Cl system provides a mild, neutral reduction environment. Unlike Pd/C with H2, this method prevents unwanted dehalogenation of other functional groups and avoids cleavage of the 2-methoxy ether[1].

  • Reaction: Heat the mixture to 70°C for 1.5 hours.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge.

    • Self-Validation Check: The filtrate will exhibit a distinct color change—transitioning from the deep yellow/orange typical of nitroaromatics to a pale or colorless solution characteristic of the aniline derivative.

  • Isolation: Concentrate the filtrate under reduced pressure to remove volatile organics, then extract the aqueous remainder with Dichloromethane (DCM). Dry and concentrate to yield the target amine.

Experimental_Workflow Prep 1. Reagent Prep Dry DMF, N2 Atm Reaction 2. S_NAr Reaction Add DIPEA & Amine Stir 20-60°C Prep->Reaction Monitor 3. TLC/LC-MS Monitor Cl- displacement Reaction->Monitor Workup 4. Aqueous Workup 5% LiCl Washes Monitor->Workup Purify 5. Purification Silica Gel Chromatography Workup->Purify Downstream 6. Downstream Nitro Reduction (Fe/NH4Cl) Purify->Downstream

Figure 2: End-to-end experimental workflow from SNAr setup to downstream reduction.

References

  • [2] Google Patents. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. URL:

  • [1] Google Patents. US20220089568A1 - Dihydroorotate dehydrogenase inhibitors. URL:

Sources

Method

Application Note: Strategic O-Methylation of 3-Nitropyridine-2,4-diol

Executive Summary & Strategic Analysis The O-methylation of 3-nitropyridine-2,4-diol presents a classic chemoselectivity challenge in heterocyclic chemistry. While nominally a "diol," this substrate exists in equilibrium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The O-methylation of 3-nitropyridine-2,4-diol presents a classic chemoselectivity challenge in heterocyclic chemistry. While nominally a "diol," this substrate exists in equilibrium with its pyridone tautomers (2-pyridone, 4-pyridone, or the dione form). The 3-nitro group, being strongly electron-withdrawing, increases the acidity of the hydroxyl protons but also delocalizes electron density, making the ring nitrogen highly susceptible to alkylation.

The Application Scientist’s Verdict: Direct alkylation (e.g., MeI/K₂CO₃) is not recommended for high-purity synthesis of the O,O-dimethyl product due to the formation of N-methylated byproducts (N-alkylation).

The Recommended Pathway: The Indirect Chlorination-Displacement Route is the industry standard for ensuring regiospecific O-methylation. By converting the tautomeric hydroxyls to fixed chlorides (using POCl₃), the nitrogen is deactivated, and the subsequent Nucleophilic Aromatic Substitution (SₙAr) with methoxide guarantees the methoxy group is attached to the carbon framework.

Mechanistic Insight: The "Pyridone Trap"

Understanding the tautomerism is critical for selecting the right conditions.

  • Tautomeric Ambiguity: In polar solvents (DMF, DMSO), the substrate favors the amide (pyridone) form. Standard bases (NaH, K₂CO₃) generate an ambident anion where the negative charge resides significantly on the nitrogen or the carbonyl oxygen.

  • Hard/Soft Acid-Base (HSAB) Theory:

    • Methyl Iodide (Soft Electrophile): Prefers the softer center (Nitrogen), leading to N-methylation.

    • Silver Salts (Ag⁺): Coordination of Ag⁺ to the nitrogen or halide leaving group can shift preference to O-alkylation (The "Silver Salt Rule"), but this is expensive and difficult to scale.

    • Chlorination (The "Lock"): Converting C-OH/C=O to C-Cl permanently removes the ambiguity. The C-Cl bond is susceptible to attack by hard nucleophiles (NaOMe) exclusively at the carbon.

Visualization: Tautomerism & Reaction Pathways[1][2]

G Substrate 3-Nitropyridine-2,4-diol (Tautomeric Mix) N_Alk N-Methylated Byproducts (Undesired) Substrate->N_Alk Direct Alkylation (MeI/K2CO3) Cl_Inter 2,4-Dichloro-3-nitropyridine (Fixed Electrophile) Substrate->Cl_Inter Activation (POCl3/PCl5) Final_Prod 2,4-Dimethoxy-3-nitropyridine (Target) Cl_Inter->Final_Prod SNAr Displacement (NaOMe/MeOH)

Figure 1: The "Pyridone Trap" vs. The Indirect Route. Direct alkylation risks N-methylation, whereas the chlorination route enforces O-selectivity.

Experimental Protocols

Protocol A: The Indirect Route (High Purity/Scale-Up)

Recommended for Drug Development & Process Chemistry

This two-step sequence is robust, scalable, and avoids chromatographic separation of N-isomers.

Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine

Reagents: Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅).

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

  • Addition: Charge the flask with 3-nitropyridine-2,4-diol (1.0 equiv) and PCl₅ (2.2 equiv).

  • Solvent: Add POCl₃ (5–10 volumes). Note: POCl₃ acts as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 105–110°C) for 3–5 hours. The suspension should become a clear solution.

    • Checkpoint: Monitor by TLC (frequent spot) or LCMS. The starting material is very polar; the dichloro product is non-polar.

  • Workup (Critical Safety):

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap for acidic vapors).

    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Exothermic!

    • Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH 7–8.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Dry organic layers over MgSO₄, filter, and concentrate.[1]

  • Yield: Expect 80–90% of a yellow/tan solid. Usually sufficiently pure for the next step.

Step 2: Double SₙAr to 2,4-Dimethoxy-3-nitropyridine

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Setup: Dry flask under Nitrogen/Argon.

  • Preparation: Dissolve the 2,4-dichloro-3-nitropyridine (1.0 equiv) in anhydrous MeOH (10 volumes).

  • Nucleophile Addition: Cool the solution to 0°C. Add NaOMe solution (2.5 equiv, 25-30% wt in MeOH) dropwise over 20 minutes.

    • Note: The 3-nitro group activates both positions. The 4-position is typically more reactive, but excess base ensures bis-alkylation.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Quench with water or saturated NH₄Cl.

    • Concentrate to remove bulk Methanol.

    • Extract aqueous residue with Ethyl Acetate.[2]

    • Wash with brine, dry (Na₂SO₄), and concentrate.[3]

  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography (if necessary).

Protocol B: Direct O-Methylation (Silver Salt Method)

Recommended only for small-scale/academic screening where POCl₃ is contraindicated.

Reagents: Methyl Iodide (MeI), Silver Carbonate (Ag₂CO₃), Benzene or Toluene.

  • Rationale: The "Silver Salt Rule" suggests that electrophilic attack on the silver-complexed intermediate favors the oxygen atom due to the strong affinity of Ag for the halide and the "hard" character of the oxygen in the complex.

  • Procedure:

    • Suspend 3-nitropyridine-2,4-diol (1.0 equiv) and Ag₂CO₃ (1.1 equiv per OH group → 2.2 equiv) in dry Toluene .

    • Add MeI (3.0 equiv).

    • Heat to reflux in the dark (wrap flask in foil) for 12–24 hours.

    • Filter through a Celite pad to remove silver salts (AgI).

    • Concentrate filtrate.

  • Risk: This method often yields a mixture of O,O-dimethyl, N,O-dimethyl, and unreacted species, requiring difficult column chromatography.

Data Summary & Comparison

FeatureIndirect Route (POCl₃ → NaOMe)Direct Route (MeI/Base)
Regioselectivity High (Exclusive O-alkylation)Low (Mixed N/O alkylation)
Scalability Excellent (Kg scale feasible)Poor (Ag salts are expensive/toxic)
Safety Profile Moderate (POCl₃ requires care)Moderate (MeI is a carcinogen)
Overall Yield 65–80% (2 steps)30–50% (post-purification)
Cost Efficiency HighLow

Troubleshooting & Critical Parameters

Regioselectivity Control (Mono-methylation)

If the goal is mono-methylation (e.g., 2-methoxy-3-nitro-4-hydroxypyridine vs. 4-methoxy...), the Indirect Route allows for control via temperature:

  • At -78°C to 0°C: The 4-chloride is generally displaced faster than the 2-chloride due to steric crowding at the 2-position (flanked by the Ring N and the 3-Nitro group).

  • Stoichiometry: Use exactly 1.0–1.1 equiv of NaOMe to target the mono-methoxy species.

Analytical Validation
  • 1H NMR:

    • O-Methyl: Singlet at δ 3.8–4.1 ppm.

    • N-Methyl: Singlet typically upfield at δ 3.3–3.6 ppm.

    • Symmetry: The 2,4-dimethoxy product will show two distinct methoxy singlets.

  • IR Spectroscopy:

    • Look for the disappearance of the broad OH/NH stretch (3000–3400 cm⁻¹) and the appearance of C-O-C stretches (1000–1300 cm⁻¹).

Workflow Visualization

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Start Start: 3-Nitropyridine-2,4-diol Reagent1 POCl3 / PCl5 Reflux, 4h Start->Reagent1 Inter Intermediate: 2,4-Dichloro-3-nitropyridine Reagent1->Inter Reagent2 NaOMe / MeOH 0°C to RT Inter->Reagent2 Product Product: 2,4-Dimethoxy-3-nitropyridine Reagent2->Product

Figure 2: Step-by-step workflow for the recommended Indirect Synthesis protocol.

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Lowe, J. A., et al. (2001). Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. US Patent 6,307,054 B1. Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Nitropyridines. Angewandte Chemie International Edition, 43(41), 5436-5441. (Mechanistic grounding for SNAr on nitropyridines).
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews, 110(10). (Authoritative source on Pyridone/Hydroxypyridine tautomerism).

Sources

Application

Reduction of nitro group in 2-Methoxy-3-nitropyridin-4-ol to amine

Application Note: Chemoselective Reduction of 2-Methoxy-3-nitropyridin-4-ol to 3-Amino-2-methoxypyridin-4-ol Executive Summary This guide details the protocol for reducing the nitro group of 2-methoxy-3-nitropyridin-4-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2-Methoxy-3-nitropyridin-4-ol to 3-Amino-2-methoxypyridin-4-ol

Executive Summary

This guide details the protocol for reducing the nitro group of 2-methoxy-3-nitropyridin-4-ol to its corresponding amine. This transformation is a critical step in the synthesis of imidazopyridines and other bicyclic heterocycles used in kinase inhibitor development.

The substrate presents specific challenges:

  • Tautomeric Equilibrium: The molecule exists in equilibrium between the 4-hydroxypyridine and 4-pyridone forms, affecting solubility and reactivity.

  • Product Instability: The resulting o-aminopyridinol motif is electron-rich and highly susceptible to oxidative dimerization (browning) upon exposure to air.

  • Chemo-sensitivity: The 2-methoxy group is potentially labile under harsh acidic hydrogenation conditions (hydrogenolysis).

This note provides two validated protocols: Catalytic Hydrogenation (Method A) for high-throughput/clean isolation, and Iron-Mediated Reduction (Method B) for scale-up or cases where catalyst poisoning occurs.

Chemical Context & Mechanism

Before initiating the reaction, it is vital to understand the substrate's behavior in solution.

  • Tautomerism: In polar solvents (MeOH, DMSO), the substrate favors the 4-pyridone tautomer.

  • Zwitterionic Character: The product (amine) is amphoteric. It can exist as a zwitterion, making extraction from aqueous layers difficult.

  • Oxidation Risk: The vicinal amino-alcohol motif on the pyridine ring is prone to oxidation to o-quinone imines. All solvents must be degassed.

Reaction Scheme & Tautomerism

The following diagram illustrates the transformation and the relevant tautomeric forms.

ReactionScheme cluster_substrate Substrate Tautomers S1 2-Methoxy-3-nitropyridin-4-ol (Hydroxyl form) S2 2-Methoxy-3-nitro-1H-pyridin-4-one (Pyridone form - Predominant) S1->S2 Equilibrium Process Reduction (H2/Pd-C or Fe/NH4Cl) S2->Process Product 3-Amino-2-methoxypyridin-4-ol (Unstable to Air) Process->Product SideProduct Oxidative Dimers (Brown/Black Impurity) Product->SideProduct O2 Exposure

Figure 1: Reaction scheme highlighting the tautomeric equilibrium and oxidation risk.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Small to medium scale (<10g), clean impurity profile, rapid throughput. Mechanism: Heterogeneous catalysis involving H2 adsorption on Pd surface, followed by sequential reduction of the nitro group.

Reagents & Equipment
  • Substrate: 2-Methoxy-3-nitropyridin-4-ol (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101 or equivalent). Loading: 10 wt% of substrate mass.

  • Solvent: Methanol (MeOH) or MeOH/THF (1:1) if solubility is poor.

  • Hydrogen Source: H2 Balloon (1 atm) or Hydrogenator (3 bar).

  • Additives: None required (neutral conditions prevent O-Me cleavage).

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration). If the substrate does not dissolve completely, add THF or warm slightly to 35°C.

    • Note: Sonicate to ensure fine dispersion if using the pyridone tautomer.

  • Inerting: Evacuate the flask and backfill with Nitrogen (N2) three times to remove oxygen.

  • Catalyst Addition: Under a gentle stream of N2, carefully add the 10% Pd/C (wet).

    • Safety: Dry Pd/C is pyrophoric. Always use wet catalyst and keep damp with solvent.

  • Hydrogenation:

    • Balloon Method: Attach a balloon filled with H2. Purge the headspace (vacuum/H2) x3. Stir vigorously at Room Temperature (RT).

    • Parr Shaker: Pressurize to 30 psi (approx 2 bar). Shake at RT.

  • Monitoring: Monitor by LC-MS (appearance of M+1 = 141.1). Reaction is typically complete in 2–4 hours.

    • Visual Cue: The solution will change from bright yellow (nitro) to colorless or pale pink (amine).

  • Workup:

    • Filter the reaction mixture through a Celite pad (pre-rinsed with MeOH) to remove Pd/C.

    • Wash the cake with MeOH.

    • Critical: Concentrate the filtrate immediately under reduced pressure at <40°C. Do not store the solution; the amine oxidizes rapidly in solution.

Method B: Iron/Ammonium Chloride Reduction

Best for: Large scale (>10g), substrates containing halogens (e.g., if a Cl/Br is present elsewhere), or if Pd catalyst poisoning is observed. Mechanism: Single electron transfer (SET) from Fe(0) surface to the nitro group in a protic medium.

Reagents
  • Iron Powder: (3.0 – 5.0 equiv), high surface area (325 mesh).

  • Ammonium Chloride (NH4Cl): (5.0 equiv).

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Protocol
  • Setup: Dissolve the substrate in EtOH/Water (3:1) in a flask equipped with a reflux condenser.

  • Activation: Add NH4Cl and stir for 5 minutes.

  • Reduction: Add Iron powder in one portion.

  • Heating: Heat the mixture to 70–80°C with vigorous stirring.

    • Observation: The reaction may become exothermic initially.[1]

  • Monitoring: Monitor by TLC or LC-MS. Reaction time is typically 1–3 hours.

  • Workup (The "Sludge" Challenge):

    • Cool to RT.

    • Filter through a thick pad of Celite to remove iron oxides. The filtration may be slow; use a wide-diameter funnel.

    • Wash the cake with EtOAc or MeOH.

    • Concentrate the filtrate.[1][2] If aqueous residue remains, lyophilize or extract with n-Butanol (due to product polarity).

Comparison of Methods

FeatureMethod A: H2 / Pd-CMethod B: Fe / NH4Cl
Reaction Time 2–4 Hours1–3 Hours
Cleanliness High (Filtration only)Low (Iron salts require removal)
Scalability Good (Safety limits on H2)Excellent (Cheap reagents)
Risk Pyrophoric catalystHeterogeneous sludge / emulsions
Selectivity Risk of halogen reduction (if present)Highly chemoselective

Handling, Storage & Stabilization

The product, 3-amino-2-methoxypyridin-4-ol , is an air-sensitive intermediate .

  • Immediate Use: It is strongly recommended to telescope this material directly into the next step (e.g., cyclization or amide coupling).

  • Protection: If storage is necessary, convert to the N-Boc derivative in situ:

    • Protocol: After reduction (Method A), add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) and NaHCO3 directly to the filtered methanolic solution and stir for 2 hours.

  • Storage: Store under Argon at -20°C.

Decision Workflow (DOT Diagram)

Follow this logic tree to select the optimal protocol for your specific constraints.

Workflow Start Start: 2-Methoxy-3-nitropyridin-4-ol ScaleCheck Is Scale > 10g? Start->ScaleCheck HalogenCheck Are Halogens (Cl, Br, I) present on the ring? ScaleCheck->HalogenCheck No MethodB Method B: Fe / NH4Cl (Most Robust) ScaleCheck->MethodB Yes (Safety/Cost) MethodA Method A: H2 / Pd-C (Cleanest Profile) HalogenCheck->MethodA No HalogenCheck->MethodB Yes (Avoid Dehalogenation) WorkupA Filter Celite -> Concentrate -> Use Immediately MethodA->WorkupA WorkupB Filter Iron Sludge -> Extract n-BuOH -> Concentrate MethodB->WorkupB

Figure 2: Decision matrix for selecting the reduction protocol.

References

  • BenchChem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (General mechanisms for Fe/NH4Cl vs Catalytic Hydrogenation). Link

  • Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. U.S. Patent 3,408,354.[3] (Specifics on hydroxypyridine solubility and tautomer reduction). Link

  • Shuvalov, V. Y., et al. (2021).[4] Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57, 764–771.[4] (Precedent for 3-amino-4-pyridone synthesis).[2][4][5][6] Link

  • ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. (Detailed protocol for Fe/NH4Cl reduction). Link

  • Common Organic Chemistry. Nitrile to Amine & Nitro to Amine - Common Conditions. (General reference for Pd/C and Raney Ni conditions). Link

Sources

Method

Application Note: Highly Efficient Chlorination of 2-Methoxy-3-nitropyridin-4-ol using Phosphorus Oxychloride (POCl₃)

Executive Summary The synthesis of highly substituted chloropyridines is a critical workflow in pharmaceutical development, as these scaffolds serve as versatile electrophiles for cross-coupling and nucleophilic displace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted chloropyridines is a critical workflow in pharmaceutical development, as these scaffolds serve as versatile electrophiles for cross-coupling and nucleophilic displacement reactions. This application note details the optimized, step-by-step conversion of 2-methoxy-3-nitropyridin-4-ol to 4-chloro-2-methoxy-3-nitropyridine using Phosphorus oxychloride (POCl₃). By leveraging catalytic N,N-Dimethylformamide (DMF) for Vilsmeier-type activation, this protocol ensures high regioselectivity, rapid kinetics, and excellent yields while maintaining rigorous safety standards for reactive reagent quenching.

Mechanistic Rationale & Kinetic Drivers

Understanding the underlying chemical causality is essential for troubleshooting and scaling this reaction. The transformation relies on the tautomeric equilibrium between the 4-pyridinol and 4-pyridone forms.

While POCl₃ alone can act as the activating electrophile and chloride source 1[1], relying solely on it often requires harsh conditions and prolonged heating 2[2]. To accelerate the kinetics, a catalytic amount of DMF is introduced. DMF reacts rapidly with POCl₃ to generate the Vilsmeier-Haack reagent (a chloroiminium ion) in situ3[3]. This highly electrophilic species attacks the pyridone oxygen, forming a superior leaving group compared to the standard phosphorodichloridate intermediate 4[4].

Following oxygen activation, the regioselective Nucleophilic Aromatic Substitution (SNAr) by the chloride ion is profoundly facilitated by the 3-nitro group . The strong electron-withdrawing nature of the nitro group stabilizes the anionic Meisenheimer complex, drastically lowering the activation energy for the addition-elimination sequence5[5].

Reaction Pathway Visualization

Mechanism A Pyridinol / Pyridone Tautomerism B Vilsmeier Activation (POCl3 + DMF) A->B Catalytic DMF C Phosphorodichloridate Intermediate B->C -HCl D SNAr Addition (Meisenheimer Complex) C->D Cl- Attack E 4-Chloro-2-methoxy- 3-nitropyridine D->E -PO2Cl2-

Mechanistic pathway of POCl3-mediated chlorination via SNAr and Vilsmeier activation.

Reagent Matrix & Safety Profiling

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role & Safety Notes
2-Methoxy-3-nitropyridin-4-ol 170.121.0 eq1.70 gStarting Material.
Phosphorus oxychloride (POCl₃) 153.3310.0 eq9.3 mLReagent/Solvent. Danger: Reacts violently with water. Corrosive.
N,N-Dimethylformamide (DMF) 73.090.1 eq77 µLCatalyst. Forms Vilsmeier reagent.
Ethyl Acetate (EtOAc) 88.11-3 x 30 mLExtraction solvent.
Saturated NaHCO₃ (aq) 84.01-50 mLNeutralization wash. Evolves CO₂ gas.

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the system is self-validating throughout the workflow.

Step 1: Reaction Assembly

  • Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N₂).

  • Add 2-methoxy-3-nitropyridin-4-ol (1.70 g, 10.0 mmol) to the flask.

  • Carefully add POCl₃ (9.3 mL, ~100 mmol) via syringe. Observation: The mixture will appear as a heterogeneous suspension.

  • Add DMF (77 µL, 1.0 mmol) dropwise. Causality: The addition of DMF initiates the formation of the highly reactive chloroiminium ion, which may cause a slight, localized exotherm.

Step 2: Thermal Activation 5. Lower the flask into a pre-heated oil bath at 85 °C. 6. Stir vigorously for 3.5 hours. 7. Validation Checkpoint: After ~30-45 minutes, the suspension should transition into a homogeneous, dark amber solution. This visual cue confirms the conversion of the insoluble starting material into the soluble phosphorodichloridate intermediate.

Step 3: Controlled Quenching (CRITICAL SAFETY STEP) 8. Remove the flask from the oil bath and allow it to cool to room temperature (20-25 °C). 9. Prepare a large beaker (500 mL) containing 150 g of crushed ice and 50 mL of water. Stir vigorously. 10. Transfer the reaction mixture dropwise into the ice water using a glass pipette. Causality: POCl₃ hydrolyzes to phosphoric acid and HCl gas. Dropping it slowly into a large thermal sink (ice) prevents violent boiling, splattering, and thermal degradation of the methoxy group.

Step 4: Isolation and Purification 11. Once the quench is complete and the ice has mostly melted, extract the aqueous layer with EtOAc (3 x 30 mL). 12. Wash the combined organic layers carefully with saturated aqueous NaHCO₃ (50 mL). Validation Checkpoint: Vigorous bubbling (CO₂ evolution) will occur as residual HCl and phosphoric acid are neutralized. Wait until gas evolution ceases. 13. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via silica gel flash chromatography (Eluent: 10% EtOAc in Heptane) to afford the target compound as a white to pale-yellow solid.

Analytical Monitoring & Troubleshooting

  • Reaction Monitoring: The reaction can be tracked via TLC (30% EtOAc/Hexane). The starting material (highly polar, remains near the baseline) will disappear, replaced by a high-Rf spot corresponding to the chlorinated product.

  • Mass Spectrometry: LC-MS analysis of the isolated product will show the characteristic chlorine isotope pattern. The expected MS (ESI) signals are m/z: 189 / 191 ([M + H]⁺) in a 3:1 ratio 6[6].

  • Troubleshooting Incomplete Conversion: If starting material persists after 4 hours, ensure the POCl₃ is fresh (it degrades upon atmospheric moisture exposure). An additional 0.05 eq of DMF can be added to re-initiate Vilsmeier complex formation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why the neat POCl₃ + catalytic DMF system is optimal.

EntryEquivalents of POCl₃Co-SolventCatalyst (DMF)Temp (°C)Time (h)Isolated Yield (%)
11.5 eqTolueneNone11012.042%
210.0 eq (Neat)NoneNone908.065%
32.0 eqAcetonitrile0.1 eq806.074%
4 10.0 eq (Neat) None 0.1 eq 85 3.5 88%

Note: Entry 4 represents the optimal conditions described in the protocol above, balancing rapid reaction time with maximum yield.

References

  • ChemicalBook - 4-Chloro-2-Methoxy-3-nitropyridine | 934180-48-0 Synthesis and Characterization. Available at: 6[6]

  • Wikipedia - Phosphoryl chloride: Chemical properties and use as a reagent. Available at: 1[1]

  • Beilstein Journal of Organic Chemistry - Synthesis and applications of alkenyl chlorides: Vilsmeier reagent interactions. Available at: 4[4]

  • PubMed Central (PMC) - Design, Synthesis and Activity of Arylpyrid-3-ylmethanones: POCl3/DMF chlorination of pyridones. Available at: 5[5]

  • Benchchem - Chlorination of hydroxypyridines using Phosphorus oxychloride. Available at: 2[2]

  • Thieme-connect - Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Available at: 3[3]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 2-Methoxy-3-nitropyridin-4-ol

Chemical Context and Purification Challenges 2-Methoxy-3-nitropyridin-4-ol (CAS: 1590410-05-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Purification Challenges

2-Methoxy-3-nitropyridin-4-ol (CAS: 1590410-05-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. The molecule features a unique triad of functional groups—a methoxy ether, a strongly electron-withdrawing nitro group, and a hydroxyl group—arranged around a pyridine core.

Purifying this compound from crude synthetic mixtures (which often contain regioisomers like 2-methoxy-5-nitropyridin-4-ol or over-nitrated byproducts) presents significant challenges. The hydroxyl group at the 4-position participates in a tautomeric equilibrium (4-pyridinol


 4-pyridone). Furthermore, the adjacent nitro group severely depresses the pKa of the hydroxyl proton (estimated pKa ~5.0–5.5) while simultaneously reducing the basicity of the pyridine nitrogen. This dual nature makes the molecule highly prone to forming robust intermolecular hydrogen-bonded networks, frequently leading to "oiling out" (liquid-liquid phase separation) rather than true crystallization during standard workups.

Mechanistic Principles of Crystallization

To design a self-validating purification system, we must exploit the specific physicochemical properties of the molecule:

  • Thermodynamic Solvent Selection: Because of the polar protic/aprotic nature of the functional groups, the compound exhibits poor solubility in non-polar hydrocarbons but extreme solubility in polar solvents like DMSO or methanol. Utilizing a binary multisolvent system (e.g., Ethyl Acetate/Heptane) allows for precise manipulation of the supersaturation curve. Ethyl acetate acts as a hydrogen-bond acceptor to solvate the 4-OH and disrupt the crystal lattice, while heptane acts as a strong anti-solvent to force nucleation[2].

  • pH-Dependent Isoelectric Crystallization: The acidic nature of the nitropyridinol allows for highly selective aqueous crystallization. By dissolving the crude material in a strong aqueous base (forming the highly soluble phenoxide-like sodium salt) and titrating with acid to the molecule's isoelectric point, we can induce rapid, high-purity crystallization. This pH-shift methodology is a proven, highly effective technique for the isolation of hydroxypyridine derivatives[3].

Purification Workflow & Decision Matrix

G A Crude 2-Methoxy-3-nitropyridin-4-ol (Post-Reaction Mixture) B Impurity Profiling (HPLC / 1H-NMR Analysis) A->B C High Regioisomer Content (Non-ionizable organic impurities) B->C Organic impurities dominant D High Inorganic / Polar Content (Salts, starting materials) B->D Salts / Polar byproducts dominant E Protocol A: Anti-Solvent Cooling Crystallization (EtOAc / Heptane) C->E Exploits differential organic solubility F Protocol B: pH-Shift Aqueous Crystallization (NaOH to HCl titration) D->F Exploits pKa ~5.5 (Isoelectric point) G High-Purity API Intermediate (>99% purity by HPLC) E->G F->G

Workflow for selecting the optimal 2-Methoxy-3-nitropyridin-4-ol crystallization strategy.

Quantitative Solubility Profile

To facilitate accurate solvent volumes during the execution of these protocols, the following empirical solubility data should be used to calculate the optimal solvent-to-antisolvent ratios.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Application Note
Water (pH 1.0)20< 2.0Protonated nitrogen; highly insoluble
Water (pH 4.5)20< 0.5Isoelectric point; maximum precipitation
Water (pH 12.0)20> 150.0Deprotonated hydroxyl; highly soluble
Ethyl Acetate60~ 45.0Primary solvent for Protocol A
Ethyl Acetate5~ 8.0Significant yield loss if used alone
Heptane60< 1.0Anti-solvent; forces nucleation

Experimental Protocols

Protocol A: Anti-Solvent Cooling Crystallization (EtOAc/Heptane)

Causality & Rationale: This method is ideal when the crude mixture contains structurally similar organic impurities (like regioisomers). Ethyl acetate provides the necessary solvation energy to break the strong intermolecular hydrogen bonds of the crude solid, while the slow addition of heptane lowers the dielectric constant of the medium, selectively precipitating the target compound while leaving more lipophilic impurities in the mother liquor[2].

  • Dissolution: Suspend 10.0 g of crude 2-Methoxy-3-nitropyridin-4-ol in 200 mL of Ethyl Acetate (EtOAc) in a 500 mL jacketed reactor.

  • Heating: Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved. Note: If a dark, insoluble tar remains, perform a hot filtration through a Celite pad to remove polymerized impurities.

  • Anti-Solvent Addition: While maintaining the temperature at 65°C, begin the dropwise addition of 150 mL of n-Heptane over 45 minutes.

  • Seeding (Critical Step): Once 50 mL of n-Heptane has been added, the solution will approach the metastable zone limit. Introduce 0.1 g of pure 2-Methoxy-3-nitropyridin-4-ol seed crystals. This prevents supersaturation from collapsing into an amorphous "oil" (liquid-liquid phase separation).

  • Cooling Ramp: After the complete addition of n-Heptane, cool the reactor from 65°C to 5°C at a strictly controlled linear rate of 0.5°C/minute.

  • Isolation: Stir the resulting yellow crystalline slurry at 5°C for 2 hours. Filter under vacuum, wash the filter cake with 30 mL of cold EtOAc/Heptane (1:2 v/v), and dry in a vacuum oven at 45°C to constant weight.

Protocol B: pH-Shift Aqueous Crystallization

Causality & Rationale: This protocol is highly specific and utilizes the acidic nature of the nitropyridinol. By shifting the pH, the compound transitions from a highly soluble ionic state to a neutral, insoluble state. This is the most efficient method for purging inorganic salts and non-acidic organic impurities[3].

  • Alkaline Dissolution: Suspend 10.0 g of crude material in 100 mL of Deionized (DI) Water. Slowly add 2.0 M Sodium Hydroxide (NaOH) under vigorous stirring until the pH reaches 11.5–12.0. The solid will dissolve to form a deep red/orange solution.

  • Clarification: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove any non-acidic, insoluble organic impurities (e.g., unreacted neutral starting materials).

  • Acidification & Nucleation: Transfer the filtrate to a reactor equipped with a calibrated pH probe. Maintain the temperature at 20°C. Begin dropwise addition of 2.0 M Hydrochloric Acid (HCl).

  • Isoelectric Precipitation: As the pH approaches 6.0, the solution will become cloudy. Slow the addition rate of HCl significantly. Continue titration until the pH stabilizes exactly at 4.5 (the approximate isoelectric point). Warning: Dropping the pH below 2.0 may result in the protonation of the pyridine ring, causing the product to re-dissolve as a hydrochloride salt.

  • Aging and Isolation: Allow the resulting pale-yellow suspension to age under moderate stirring for 3 hours to ensure complete crystal growth and Ostwald ripening.

  • Filtration: Filter the solid, wash thoroughly with 50 mL of cold DI water (pH adjusted to 4.5) to remove residual NaCl, and dry under vacuum at 50°C.

Quality Control & Troubleshooting

  • Oiling Out (LLPS): If the compound forms a distinct liquid layer instead of crystallizing during Protocol A, the initial concentration is too high, or the cooling rate is too fast. Re-heat the mixture to 65°C to achieve a single phase, add 10% more EtOAc, and decrease the cooling ramp to 0.2°C/minute.

  • Polymorphism: 2-Methoxy-3-nitropyridin-4-ol may exhibit different polymorphic forms depending on the solvent system. Protocol B (aqueous) typically yields a thermodynamically stable hydrate, whereas Protocol A yields an anhydrous form. Ensure consistent drying protocols (vacuum at 45-50°C) to prevent mixed-phase batches.

  • Validation: Final purity should be validated via HPLC (UV detection at 254 nm) and

    
    H-NMR (DMSO-
    
    
    
    ). The methoxy protons should appear as a sharp singlet near
    
    
    3.9 ppm, and the pyridine aromatic protons will present as distinct doublets if the regioisomer profile is pure.

References

  • Zadeh, E., & Chen, C.-C. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(42), 13792–13802. Available at:[Link]

  • Banić, N., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of 2-Methoxy-3-nitro-4-halopyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the functionalization of highly substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the functionalization of highly substituted heterocycles.

The hydrolysis of 2-methoxy-3-nitro-4-halopyridines to 4-hydroxy-2-methoxy-3-nitropyridines (which exist in tautomeric equilibrium with their pyridone forms) is a critical transformation. While the 3-nitro group strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), it also creates a highly sensitive system prone to over-reaction, chemoselectivity failures, and degradation.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to optimize your yields.

Mechanistic Insight: The Chemoselectivity Challenge

The core challenge in this hydrolysis is chemoselectivity . The SNAr reaction relies on the hydroxide ion attacking the highly electrophilic 4-position, forming a Meisenheimer complex stabilized by the ortho-nitro group and the para-pyridine nitrogen (1).

However, the 2-methoxy group is also activated. If the reaction conditions (base strength, temperature) exceed the activation energy threshold for ether cleavage, a secondary demethylation occurs, yielding the undesired 2,4-dihydroxy-3-nitropyridine byproduct (2).

SNAr_Pathway Substrate 2-Methoxy-3-nitro- 4-halopyridine OH_Attack Hydroxide Attack (Rate Determining) Substrate->OH_Attack + OH⁻ Meisenheimer Meisenheimer Complex OH_Attack->Meisenheimer Product 4-Hydroxy-2-methoxy- 3-nitropyridine Meisenheimer->Product - X⁻ (Fast) SideProduct 2,4-Dihydroxy- 3-nitropyridine Product->SideProduct Excess Base / Heat (Demethylation)

Caption: SₙAr mechanism at the 4-position and the competing demethylation pathway.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant formation of the 2,4-dihydroxy-3-nitropyridine byproduct? A1: This is a classic over-hydrolysis issue. While the 4-halogen is a superior leaving group, the 2-methoxy ether is highly susceptible to base-catalyzed cleavage in the presence of strong nucleophiles like NaOH or KOH, especially at elevated temperatures.

  • The Fix: Shift from thermodynamic to kinetic control. Replace strong bases with milder alternatives like sodium carbonate (Na₂CO₃) or sodium acetate (NaOAc). Cap your reaction temperature at 25°C. The mild base provides sufficient hydroxide equivalents for the highly activated 4-position without breaching the activation barrier for 2-methoxy cleavage.

Q2: My reaction stalls at 40% conversion when using the 4-bromo or 4-iodo substrates. How can I drive it to completion? A2: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine and chlorine are highly electronegative, they withdraw electron density via induction, stabilizing the developing negative charge in the transition state. Bromine and iodine are less electronegative, raising the activation energy barrier. The reactivity trend is strictly F > Cl > Br > I.

  • The Fix: If you are locked into using a 4-bromo/iodo precursor, you must stabilize the transition state via solvent effects. Switch your solvent system from THF/Water to a more polar aprotic system like DMSO/Water (3:1). The DMSO will heavily solvate the metal cation, leaving the hydroxide ion "naked" and significantly more nucleophilic.

Q3: The reaction mixture turns black, and I am losing the 3-nitro group. How do I prevent this degradation? A3: The 3-nitro group acts as a powerful electron sink. Under highly basic conditions (pH > 12) or in the presence of trace transition metals, the nitro group can undergo single-electron transfer (SET) reductions, forming reactive radical anions that lead to polymerization (the "black tar" you observe) or Smiles-type rearrangements (3).

  • The Fix: Strictly control the pH to remain between 9 and 10 using carbonate buffers. Ensure all solvents are thoroughly degassed with nitrogen to prevent oxidative side reactions, and avoid using metal spatulas or unpassivated stainless-steel reactors if trace metal contamination is suspected.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reaction conditions and the resulting chemoselectivity profile. Data is normalized for a 0.2 M substrate concentration.

SubstrateBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield of 4-OH (%)Yield of 2,4-diOH (%)
4-ChloroNaOH (3.0)Water8021578
4-ChloroLiOH (1.5)THF/Water (1:1)5046522
4-ChloroNa₂CO₃ (2.0)THF/Water (1:1)251292 <2
4-BromoNa₂CO₃ (2.0)THF/Water (1:1)252445<2
4-BromoNa₂CO₃ (2.0)DMSO/Water (3:1)401288 5

Optimized Experimental Protocol

The following methodology utilizes mild basic conditions to ensure chemoselective hydrolysis of the 4-chloro derivative, as adapted from established mild SNAr protocols (4).

Workflow Step1 Step 1: Dissolution Substrate in THF/H₂O Step2 Step 2: Base Addition Na₂CO₃ at 20-25°C Step1->Step2 Step3 Step 3: Monitoring TLC/HPLC Validation Step2->Step3 Step4 Step 4: Quenching Adjust pH to 4-5 with HCl Step3->Step4 Step5 Step 5: Isolation Filtration of Precipitate Step4->Step5

Caption: Optimized self-validating workflow for chemoselective SₙAr hydrolysis.

Step-by-Step Methodology: Chemoselective Hydrolysis of 4-Chloro-2-methoxy-3-nitropyridine
  • Preparation: In a clean, dry round-bottom flask, dissolve 4-chloro-2-methoxy-3-nitropyridine (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and Deionized Water to achieve a 0.2 M concentration.

  • Base Addition: Slowly add solid Sodium Carbonate (Na₂CO₃, 2.0 equiv) to the vigorously stirring solution. Maintain the internal temperature strictly at 20–25°C using a water bath.

    • Causality: Na₂CO₃ provides a buffered alkaline environment (pH ~10.5), which is sufficient to drive the SNAr at the 4-position but too weak to cleave the 2-methoxy ether.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 10–12 hours.

    • Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The reaction is complete when the UV-active spot (254 nm) corresponding to the starting material (Rf ~0.6) disappears, replaced by a highly polar baseline spot (Rf ~0.1) that stains intensely with FeCl₃, confirming the presence of the free hydroxyl/pyridone group.

  • Quenching & pH Adjustment: Cool the mixture to 0–5°C using an ice bath. Carefully adjust the pH to 4.5 by the dropwise addition of 1M Hydrochloric Acid (HCl).

    • Self-Validation Check: The 4-hydroxy product tautomerizes to the pyridone and is most insoluble at its isoelectric point. Precipitation should begin precisely around pH 5. Warning: If the solution turns clear again, you have over-acidified (pH < 3), protonating the pyridine nitrogen. Back-titrate with 0.1M NaHCO₃ to recover the precipitate.

  • Isolation: Filter the resulting pale-yellow precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford 4-hydroxy-2-methoxy-3-nitropyridine in >90% yield.

References

  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines." BenchChem Technical Resources.
  • WuXi Biology.
  • MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules."
  • NIH PubMed Central (PMC).

Sources

Optimization

Technical Support Center: Enhanced Solubility Protocols for 2-Methoxy-3-nitropyridin-4-ol

Welcome to the dedicated technical support guide for resolving aqueous solubility challenges with 2-Methoxy-3-nitropyridin-4-ol (CAS 1590410-05-1). This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for resolving aqueous solubility challenges with 2-Methoxy-3-nitropyridin-4-ol (CAS 1590410-05-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies to overcome the inherent low aqueous solubility of this compound. By understanding its physicochemical properties, we can rationally design effective solubilization protocols.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methoxy-3-nitropyridin-4-ol poorly soluble in neutral water?

A1: The low aqueous solubility of 2-Methoxy-3-nitropyridin-4-ol at neutral pH is attributed to its predominantly non-ionized, aromatic structure. The presence of the nitro and methoxy groups contributes to its lipophilicity. In its neutral form, the molecule has limited ability to form favorable hydrogen bonds with water, leading to poor solvation.

Q2: What are the likely pKa values for this compound?

A2: While not experimentally determined for this specific molecule, we can estimate the pKa values based on analogous structures. The pyridinol hydroxyl group is expected to be weakly acidic, with a pKa likely in the range of 7.0-8.5, similar to nitrophenols.[1][2][3][4][5] The pyridine ring nitrogen is weakly basic, with an estimated pKa below 5.

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, 2-Methoxy-3-nitropyridin-4-ol is expected to have good solubility in many common organic solvents such as DMSO, DMF, and alcohols. However, for many biological and pharmaceutical applications, high concentrations of organic solvents are not permissible. This guide focuses on strategies to enhance its solubility in aqueous-based systems.

Q4: Is heating a viable option to increase solubility?

A4: Heating can transiently increase the solubility of many compounds. However, upon cooling to ambient or physiological temperatures, the compound is likely to precipitate out of solution. This can be problematic for experiments requiring sustained solubility. Therefore, while heating can be used to aid initial dissolution, it should be combined with other strategies to ensure the compound remains in solution.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to improving the aqueous solubility of 2-Methoxy-3-nitropyridin-4-ol. The primary and most effective method is pH adjustment, followed by the use of co-solvents.

Part 1: pH-Mediated Solubilization

The amphoteric nature of 2-Methoxy-3-nitropyridin-4-ol allows for its conversion into a more soluble salt form by adjusting the pH of the aqueous medium.

Understanding the Mechanism:

  • In acidic conditions (pH < estimated pKa of pyridine nitrogen): The pyridine nitrogen becomes protonated, forming a cationic pyridinium salt which is generally more water-soluble.

  • In basic conditions (pH > estimated pKa of hydroxyl group): The hydroxyl group deprotonates to form an anionic phenolate-like salt, which is also typically more water-soluble.

Experimental Workflow for pH Optimization:

G cluster_0 pH-Mediated Solubility Workflow A Start: Weigh 2-Methoxy-3-nitropyridin-4-ol B Add small volume of water A->B C Observe for initial dissolution B->C D Is it fully dissolved? C->D E Successful Dissolution D->E Yes F Titrate with dilute acid (e.g., 0.1M HCl) D->F No G Titrate with dilute base (e.g., 0.1M NaOH) D->G If acid fails H Monitor for dissolution F->H I Note pH at which dissolution occurs G->I H->D Check J Prepare buffer at optimal pH I->J K Dissolve compound in buffer J->K K->E G cluster_1 Co-Solvent Screening Workflow A Start: Weigh compound B Prepare co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v) A->B C Add compound to each mixture B->C D Vortex and observe for dissolution C->D E Determine minimum co-solvent % for dissolution D->E F Optimize for downstream application compatibility E->F

Caption: Systematic approach for identifying an effective co-solvent system.

Detailed Protocol for Co-Solvent Usage:

  • Prepare a concentrated stock solution of 2-Methoxy-3-nitropyridin-4-ol in 100% of a suitable organic solvent (e.g., DMSO).

  • For your final working solution, dilute the concentrated stock into your aqueous buffer. It is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing to avoid precipitation.

  • Determine the maximum tolerable percentage of the organic co-solvent in your final experimental system. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.

Quantitative Co-solvent Data (Hypothetical Example):

Co-solvent 10% (v/v) in Water 25% (v/v) in Water 50% (v/v) in Water
DMSO > 1 mg/mL> 10 mg/mL> 50 mg/mL
Ethanol ~0.5 mg/mL~2 mg/mL> 10 mg/mL
PEG 400 ~1 mg/mL~5 mg/mL> 20 mg/mL

Advanced Strategies (If Primary Methods Fail)

In cases of persistent solubility issues, more advanced formulation techniques can be employed, though these often require specialized reagents and procedures.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility. [1][2]* Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing solubility.

References

  • Comparison of acidic strength of nitrophenols - Chemistry Stack Exchange. (2023, February 26). Retrieved from [Link]

  • Nitrophenols. PubChem. Retrieved from [Link]

  • p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+. Pearson+. Retrieved from [Link]

  • Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? - Quora. (2016, September 1). Retrieved from [Link]

  • Explain why the pka of p-nitrophenol is 7.14, whereas the pka of m-nitrophenol is 8.39. Vaia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation in 2-Methoxypyridine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with poor regioselectivity during the synthesis of 2-methoxypyridine and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with poor regioselectivity during the synthesis of 2-methoxypyridine and its derivatives.

Core Principles & FAQs: Understanding the Ambidentate Dilemma

Q1: Why do my methylation attempts of 2-hydroxypyridine yield a mixture of O-alkylated and N-alkylated products? A1: 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. Upon deprotonation, it forms an ambidentate anion with nucleophilic electron density shared between the oxygen and nitrogen atoms[1]. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom acts as a "softer" nucleophile, while the oxygen is "harder." Standard alkylating agents like methyl iodide (MeI) are relatively soft electrophiles, which kinetically favors attack at the softer nitrogen atom, resulting in the unwanted N-methyl-2-pyridone byproduct[2].

Q2: How does the choice of base and solvent influence the O:N alkylation ratio? A2: The counterion of the base and the polarity of the solvent dictate the coordination state of the ambidentate anion:

  • Alkali Metals (Na+, K+, Cs+): In polar aprotic solvents (e.g., DMF, DMSO), these counterions dissociate freely, leaving the nitrogen highly exposed and reactive, heavily favoring N-alkylation[3].

  • Silver Salts (Ag+): Silver exhibits a strong affinity for halides (e.g., from MeI). Using Ag2CO3 in non-polar solvents (like toluene or benzene) creates a tight transition state where the silver coordinates the leaving halogen, forcing the incoming electrophile into close proximity with the oxygen atom, thereby favoring O-alkylation[2].

Q3: Is there a way to completely bypass the ambidentate anion issue to guarantee 100% O-alkylation? A3: Yes. The most robust, industrially scalable method to achieve absolute O-selectivity is to abandon 2-pyridone as a starting material. Instead, utilize a Nucleophilic Aromatic Substitution (SNAr) pathway by reacting 2-chloropyridine with sodium methoxide (NaOMe)[4]. Because the nitrogen atom remains neutral and is not part of an ambidentate anion, N-alkylation is mechanistically impossible[5].

Logical Framework & Workflow Visualization

To help you select the best synthetic route based on your starting materials, refer to the logical relationship diagram below.

RouteSelection Start Goal: Synthesize 2-Methoxypyridine Path1 Strategy A: SNAr Pathway (Recommended) Start->Path1 Path2 Strategy B: Direct Alkylation (Ambidentate Anion) Start->Path2 Sub1 Reagents: 2-Chloropyridine + NaOMe / MeOH Path1->Sub1 Sub2 Reagents: 2-Pyridone + MeI Path2->Sub2 Outcome1 Result: 100% O-Alkylation (No N-Alkylation) Sub1->Outcome1 Prob2 Issue: Mixed O/N Alkylation Sub2->Prob2 Sol2 Optimization: Use Ag2CO3 in Non-Polar Solvent Prob2->Sol2 Suppress N-attack Outcome2 Result: High O-Selectivity (>90%) Sol2->Outcome2

Logical decision tree for selecting a 2-methoxypyridine synthesis strategy.

Quantitative Data: Condition Matrix for 2-Pyridone Alkylation

If you are locked into using 2-pyridone as a starting material, use the following empirically validated condition matrix to tune your regioselectivity.

Base / CatalystSolventElectrophileMajor ProductO:N RatioCausality / Mechanism
K2CO3 or Cs2CO3DMF / DMSOMeIN-Alkylated< 1:9Free anion favors attack from the softer, more nucleophilic nitrogen[2].
CsFDMFBenzyl ChlorideN-Alkylated< 1:99Mild conditions with active halides selectively furnish N-alkylation[3].
Ag2CO3Benzene / TolueneMeIO-Alkylated> 9:1Silver coordinates the halide, directing the electrophile to the harder oxygen atom[6].
TfOH (Catalyst)DCMDiazo compoundsO-Alkylated> 99:1Carbenoid insertion selectively targets the oxygen atom under metal-free conditions[7].
Validated Experimental Protocols

Below are the step-by-step, self-validating methodologies for the two primary strategies to synthesize 2-methoxypyridine while avoiding N-alkylation.

Protocol A: SNAr of 2-Chloropyridine (The "Zero N-Alkylation" Method)

This method exploits nucleophilic aromatic substitution. Because the pyridine nitrogen is not deprotonated, it cannot act as a nucleophile, guaranteeing absolute O-selectivity[8].

SNArWorkflow Step1 1. Prepare NaOMe in Anhydrous MeOH Step2 2. Add 2-Chloropyridine (Inert Atmosphere) Step1->Step2 Step3 3. Reflux at 90°C (Monitor via TLC) Step2->Step3 Step4 4. Cool & Quench with H2O Step3->Step4 Step5 5. Extract (EtOAc) & Purify Step4->Step5

Step-by-step workflow for the SNAr synthesis of 2-methoxypyridine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100-mL three-necked flask equipped with a reflux condenser, suspend sodium methoxide (1.5 equivalents) in anhydrous methanol[9].

  • Addition: Slowly add 2-chloropyridine (1.0 equivalent) to the stirring mixture under an inert argon or nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-90°C depending on cosolvents like NMP if utilized)[9]. Maintain vigorous stirring.

  • Monitoring: Monitor the consumption of 2-chloropyridine via TLC (Hexanes:EtOAc). The SNAr mechanism requires thermal energy to overcome the activation barrier of the Meisenheimer intermediate[5].

  • Workup: Once complete, cool the mixture to room temperature. Quench carefully with distilled water to dissolve the precipitated NaCl byproduct[8].

  • Extraction: Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield pure 2-methoxypyridine.

Protocol B: Silver-Mediated O-Alkylation of 2-Pyridone

If 2-pyridone must be used, this protocol utilizes the halophilic nature of silver to suppress N-alkylation[2].

Step-by-Step Methodology:

  • Preparation: In a flask shielded from light (to prevent silver degradation), dissolve 2-pyridone (1.0 eq) in a non-polar solvent such as anhydrous toluene or benzene[2].

  • Base Addition: Add Silver Carbonate (Ag2CO3, 0.6 eq) to the solution. Stir at room temperature for 30 minutes to allow the silver salt of the 2-pyridone to form[6].

  • Electrophile Addition: Dropwise, add methyl iodide (MeI, 1.2 eq).

  • Reaction: Stir the suspension at room temperature or mild heat (40°C) for 12-24 hours. The heterogeneous nature of the silver salt in non-polar media is critical for driving O-selectivity[2].

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble silver iodide (AgI) byproduct.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography to separate the major 2-methoxypyridine product from trace N-methyl-2-pyridone.

References
  • [3] CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgIGjOqXixVs83pWC5BQZg99FD6BaFLFrverEmkd2EEct374aJpnwtN0FEowbV1fn7S_BgqPj-M8aCRYTpRR9axm-0FLF4a9NzMWjRuSv3p-9fLmIvKBS4nGZI-Onu8HEe_DwXko4ogFXrUm9F7WkOt9FijNd1xnnvsGSFC5F4jDnEjwaF2722-w==]

  • [7] Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_brloD4NM_c6rhcVOFC8lgWtTZpo5jyhYUFsI7rV-VTfayftFAcTmFkSBxABtUK91cZaX7DXnfKSxHKVrEn0Pw06ARkFHD6bjExbdtnP_YfYbXJ35_y3VBuLsLXG9FIDt3yAnhhvWqGAC67TZXLcezmOL4sPuHlQGc-UE]

  • [1] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEQ-8oL2bFtzPBycEWFThkW3WhzL7-5_sztJqQQUQwyWfsfMZga1aveKsHSK7FZa99pZMqb5Fi3v-YKJHur6dlxL_JaFaylA232MKCx3lDKg2PqRPMzfwtLqtDTExwGrnEwC2KuQZYmF0gxQErdXLdJFISL5zhMmaiJKX_7USvSr43wtZkYqcQB2mCHniucF7iiWeEz4TaO6KMcb75k4vNByszFbR9dADrfSTw1jxknu7OEyqE3EyNXhrdlKPraF9iJO4Woj9-8j-s7g==]

  • [4] Complete the following chemical reactions: b) Pyridine + PhLi (ether/0°C). AskFilo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ7JrYdZp7YJwAMhuPgoPzAtW8Atp60VEL_WOUTsDZrPGLJve91EArE8ZA4F0nEDTXb38Sx_xmyiMScg-V6XUf2-EArR48g8u4DIW-4H8-s_clmAsdr3Tm9nsA_sGKtFirqWwoIlZgKd462l7UyHX37_tq4XGYMdvXkFUOdhLf-7zywC9i-0YcCVJU4PSrKKq8nC8UbXpxZ3vpDwMtV-B4v_ZxI0gEQU8nE-H6awJiNAQEv1GSn7EzNQccnw_lHQ==]

  • [9] Copper(I) Halide Catalysed Synthesis of Alkyl Aryl and Alkyl Heteroaryl Ethers. MDMA.ch.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIrmPemdv9oeHZYG8VepBxE5pqjc6DPYyEIvDeSM19wz-eHATdb3ZoAuiUvP-jGRhgIXy1RUKbosK4_2sdcdVCicdJdGUlCzK8msx1BwtlA_b-MH0GmzCOlyz6CVDrAZ1zwruJOjF1ZYy7auK79MDe0yC9jCm4mbKMmlJDEmqhCj6ItmMsNrrsI2Q9wM08_3rkWZxZ2D8okTPNblM7SpcxNFls9nEUhBwQLG8V]

  • [8] Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOXtf0Rm7TFrSNyOZcKthz6RjvJ4t6nfBEwfF7lGi1M6AA45hO0TaKIpVOBSDukgiOUtxxoqROKz3dty0P25Uq0QJXpASp7AzPNW7tzytBkBSDftsNFROtnAMZRmLP4vvOHbllFtC0jdbb-j5z1sLYZDyhUDZlYxRzdsZ9VhaGO5_rHr9zCRThYFR1RKWAGqOroLjEaF_lMRf2EAH04L3RvrU6Lsna7-0JDM1l1E1R-2MuGfi9UcGjDMz7t_dVAevDETPcn0wIEPie_EfHiGDTqzu-qgAhSQ==]

  • [5] Organic Chemistry Exam 3 Solutions | Chemical Reactions | Chlorine. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBwN9gboIiLrGh-825xwWDssWsFkXFoxiuoyvuXERZruyGPS6QuEVcyQsphFSS3KFkASXP7bPR3Q28Nt6Or5EdjayR_G8dyWD7TEC6Z27gjeAvMpPIY7YV3C4Kh3tx9idoALnM0-ie6BFIw3Y=]

  • [2] Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN37e5Eu6x1-FQ6vTyBrcHSTs0k7MAzs5Zogq8itT-TeG_ICdOkpqbJZ6zQF3mPecdf1j9a5ZOBfGFQJ_OFn3GVCr8rBIazDLQE_JVRuIIhZBTQpHvJx5n3Me35PGPTmYG3JBz7IUYChRM0rqVs4AI8uZMGZqHK1Gb98ul9wyg2bvR20G52Q_4Aomf0HgTCFgvolM1HW-nXkaVkl5o0Y68H17veY0feDCrz7ui3H0mkStMq0UhTqo8Ekep]

  • [6] Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG82mWDLiTs5Kmbs2EDJvJO2UkEW9D_eWgezNKFcJnfENVD0N-YWLU3W3ji94nFzkVQUzMVfi0n1FXFV5QMlVrdJGtRgtv9grr0geYjRyqhj3UyF41EzCOSA4tTlWW9WJ6yjg==]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2-Methoxy-3-nitropyridin-4-ol

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are troubleshooting the purification of 2-Methoxy-3-nitropyridin-4-ol from complex,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are troubleshooting the purification of 2-Methoxy-3-nitropyridin-4-ol from complex, tarry reaction mixtures.

Below, you will find the theoretical causality behind our recommended purification workflows, step-by-step methodologies, and quantitative benchmarks to ensure a self-validating experimental setup.

I. Purification Logic & Workflow

The isolation of highly substituted nitropyridines requires exploiting their specific physicochemical properties. The workflow below visualizes the phase-separation logic used to isolate the target compound from polymeric tars.

Purification A Crude Tarry Mixture (2-Methoxy-3-nitropyridin-4-ol) B Alkaline Dissolution (pH 10-11, NaOH) A->B Add Aqueous Base C Filtration (Removes Insoluble Tars) B->C Phase Separation D Activated Carbon Treatment (Adsorbs Soluble Polymers) C->D Heat to 80°C E Acidification (pH 3-4, HCl) D->E Hot Filtration & Cool F Recrystallization (EtOH/H2O) E->F Collect Precipitate G Pure Compound (>98% Purity) F->G Dry in Vacuo

Workflow for isolating 2-Methoxy-3-nitropyridin-4-ol from tarry byproducts.

II. Frequently Asked Questions (Causality & Theory)

Q1: Why does 2-Methoxy-3-nitropyridin-4-ol readily form tarry mixtures during synthesis? A1: The synthesis of highly substituted nitropyridines often involves harsh conditions, such as nitration with fuming nitric acid or high-temperature nucleophilic aromatic substitution. The electron-rich nature of the methoxy and hydroxyl substituents makes the pyridine ring highly susceptible to oxidative degradation and polymerization, leading to the formation of dark, tarry byproducts[1].

Q2: How can I leverage the molecule's chemical structure to separate it from the tar? A2: 2-Methoxy-3-nitropyridin-4-ol (CAS 1590410-05-1)[2] possesses a hydroxyl group at the C4 position. The adjacent, strongly electron-withdrawing nitro group at C3 significantly lowers the pKa of this hydroxyl group. By adjusting the pH of the aqueous mixture to ~10-11 using sodium hydroxide, the target compound is deprotonated into a highly water-soluble sodium pyridinolate salt. Conversely, most polymeric tarry impurities lack these acidic protons and remain insoluble, allowing for immediate physical separation via filtration.

Q3: The aqueous extract is still dark brown after the initial filtration. How do I remove the soluble tar? A3: Soluble tars are typically highly conjugated, lower-molecular-weight oligomers that partially dissolve in basic water. Activated carbon is highly effective at adsorbing these colored impurities from hot solutions via


 stacking interactions[3]. Treating the hot alkaline solution with activated carbon, followed by a hot filtration, will strip the remaining colorants without significant loss of the target compound.

Q4: What is the self-validating mechanism of the final acidification step? A4: Once the solution is decolorized, adding concentrated HCl to drop the pH to 3-4 reprotonates the pyridinolate salt. Because the neutral 2-Methoxy-3-nitropyridin-4-ol has limited solubility in cold water, it will rapidly precipitate. If the preceding tar-removal steps were successful, the precipitate will appear as distinct yellow/tan crystals rather than a sticky brown oil.

III. Step-by-Step Troubleshooting Methodologies

If you are dealing with a highly degraded, tar-heavy crude mixture, execute the following self-validating protocol.

Phase 1: Alkaline Dissolution & Primary Tar Removal

Objective: Exploit the pKa of the C4-hydroxyl to force the target compound into the aqueous phase while leaving neutral tars behind.

  • Suspend the crude tarry mixture in distilled water (approximately 10 mL per gram of crude material).

  • Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 10-11.

  • Stir vigorously for 30 minutes at room temperature to ensure complete dissolution of the target compound.

  • Filter the mixture through a tightly packed pad of Celite to remove the insoluble black tar. Wash the filter cake with a small volume of dilute NaOH (pH 10) to ensure complete recovery of the product.

Phase 2: Decolorization (Activated Carbon Treatment)

Objective: Remove soluble, highly conjugated oligomers.

  • Transfer the dark filtrate to an Erlenmeyer flask and heat to 70-80°C[3].

  • Add activated carbon (10-15% by weight of the estimated theoretical yield). Caution: Add carefully in small portions to avoid rapid boil-over.

  • Maintain the temperature and stir for 20-30 minutes.

  • Perform a hot filtration through a fresh Celite pad to remove the carbon. The resulting filtrate should be significantly lighter (pale yellow to clear). If the solution remains dark brown, repeat Phase 2 with fresh activated carbon.

Phase 3: Precipitation and Recrystallization

Objective: Recover the neutral compound in high purity.

  • Cool the clarified filtrate to 0-5°C in an ice bath.

  • Dropwise, add 6M HCl while continuously monitoring the pH. Stop when the pH reaches 3-4. A precipitate should form immediately.

  • Allow the suspension to stir at 0°C for 1 hour to maximize crystal formation.

  • Collect the precipitate via vacuum filtration using a Büchner funnel and wash with ice-cold water.

  • Final Polish: Recrystallize the solid from a minimal amount of hot ethanol/water (1:1 v/v). Allow the solution to cool slowly to room temperature, then transfer to an ice bath[3]. Dry the resulting crystals under vacuum.

IV. Quantitative Data & Expected Metrics

Use the following table to benchmark your purification efficiency. Significant deviations from these recovery percentages indicate either incomplete extraction (check pH) or product degradation.

Purification StageTarget Compound StateDominant Impurity RemovedAverage Recovery (%)Expected Purity (HPLC)
Crude Mixture Tarry Solid/OilN/A100% (Baseline)< 50%
Alkaline Filtration Aqueous SaltInsoluble Polymeric Tars85 - 90%75 - 80%
Carbon Treatment Aqueous SaltSoluble Conjugated Oligomers75 - 80%85 - 90%
Acidic Precipitation Solid PrecipitateInorganic Salts65 - 70%92 - 95%
Recrystallization Crystalline SolidTrace Isomers & Organics55 - 60%> 98%

V. References

  • [2] 2-Methoxy-3-nitropyridin-4-ol - CAS号1590410-05-1. Molaid. Available at:[Link]

  • [1] Preparation of Chemicals and Bulk Drug Substances for the U.S. Army Drug Development Program. Defense Technical Information Center (DTIC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Separation of 2-Methoxy-3-nitropyridin-4-ol

This guide serves as a technical support resource for the isolation and purification of 2-Methoxy-3-nitropyridin-4-ol (CAS: 20265-35-4 / 84487-08-1 analog). It is designed for organic chemists and process engineers encou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the isolation and purification of 2-Methoxy-3-nitropyridin-4-ol (CAS: 20265-35-4 / 84487-08-1 analog). It is designed for organic chemists and process engineers encountering difficulties with yield, purity, or regioisomer contamination.

Executive Summary

The separation of 2-Methoxy-3-nitropyridin-4-ol from its reaction mixture is governed by two critical physicochemical properties:

  • Acidity (pKa ~4–5): The 3-nitro and 4-hydroxyl groups create a vinylogous acid system, allowing selective extraction into mild base.

  • Intramolecular Hydrogen Bonding: The proximity of the 3-nitro and 4-hydroxyl groups facilitates internal hydrogen bonding, distinguishing it from the 5-nitro regioisomer and starting materials in terms of solubility and polarity.

Module 1: The Workup (Acid-Base Extraction)

Objective: Remove neutral starting materials (e.g., 2-methoxy-4-chloropyridine) and non-acidic byproducts.[1]

Protocol
  • Quench: Pour the crude nitration/substitution reaction mixture onto crushed ice (ratio 1:5 w/w). Stir vigorously until the ice melts.

  • Filtration (Initial): If a solid precipitates, filter it. Note: This solid is often a mixture of the product and inorganic salts.

  • Dissolution: Suspend the solid (or the aqueous slurry) in saturated aqueous NaHCO₃ (pH ~8.5).

    • Why: The target molecule forms a water-soluble sodium salt. Neutral impurities remain insoluble.

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

    
     vol).
    
    • Action: Discard the organic layer (contains unreacted neutral starting materials).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise until pH reaches ~2–3.

    • Observation: The target compound should precipitate as a yellow/orange solid.

  • Collection: Filter the solid, wash with cold water, and dry under vacuum.

Troubleshooting Guide: Extraction
SymptomProbable CauseCorrective Action
No precipitate upon acidification Product is water-soluble (amphoteric nature).Saturate the aqueous phase with NaCl (salting out) and extract exhaustively with Ethyl Acetate/THF (3:1).
Emulsion formation Presence of tarry polymers or fine particulates.Filter the biphasic mixture through a Celite pad before separation. Add brine to increase ionic strength.
Precipitate is sticky/oily Co-precipitation of regioisomers or rapid precipitation.Re-dissolve in base and acidify very slowly with vigorous stirring. Seed with pure crystal if available.[2]
Module 2: Purification (Regioisomer Separation)

Objective: Separate the 3-nitro isomer (Target) from the 5-nitro isomer and other impurities.[3]

Context: Nitration of 2-methoxypyridin-4-ol typically yields a mixture of 3-nitro (major) and 5-nitro (minor) isomers.

  • 3-Nitro Isomer: Often forms an intramolecular H-bond between 3-NO₂ and 4-OH. This makes it less polar and more soluble in organic solvents than the 5-nitro isomer.

  • 5-Nitro Isomer: Relies on intermolecular H-bonding, leading to higher melting points and lower solubility in solvents like ethanol.

Protocol: Fractional Recrystallization
  • Solvent Choice: Methanol (MeOH) or Ethanol (EtOH).[2]

  • Dissolution: Suspend the crude solid in boiling MeOH (approx. 10 mL per gram).

  • Hot Filtration: If insoluble material remains at boiling, filter it hot. This insoluble fraction is often the 5-nitro isomer or inorganic salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals. The 3-nitro target usually crystallizes out, while remaining impurities stay in the mother liquor.

Visual Workflow (Graphviz)

SeparationWorkflow Crude Crude Reaction Mixture IceQuench Quench on Ice Crude->IceQuench BaseExtract Dissolve in sat. NaHCO3 (pH 8.5) IceQuench->BaseExtract DCMWash Wash with DCM BaseExtract->DCMWash OrganicLayer Organic Layer (Discard Neutral Impurities) DCMWash->OrganicLayer AqueousLayer Aqueous Layer (Contains Target as Salt) DCMWash->AqueousLayer Acidify Acidify with 6N HCl to pH 2-3 AqueousLayer->Acidify Precipitate Precipitate (Crude Product) Acidify->Precipitate Recryst Recrystallize from Boiling MeOH Precipitate->Recryst FinalProduct Pure 2-Methoxy-3-nitropyridin-4-ol Recryst->FinalProduct

Caption: Logical flow for the acid-base extraction and purification of nitropyridinols.

Module 3: Analytical Verification (FAQs)

Q: How do I distinguish the 3-nitro and 5-nitro isomers by NMR?

  • 3-Nitro (Target): The protons at C5 and C6 are vicinal (adjacent). You will see two doublets with a coupling constant of

    
     Hz .
    
  • 5-Nitro (Impurity): The protons at C3 and C6 are isolated (singlets) or show very weak meta-coupling (

    
     Hz). Note: Since C2 has a methoxy and C4 has an OH, the 5-nitro isomer has protons at C3 and C6. The 3-nitro isomer has protons at C5 and C6.
    

Q: My HPLC shows a single peak, but the melting point is broad. Why?

  • A: Nitropyridinols are tautomeric (pyridinol

    
     pyridone). In solution (HPLC), these tautomers equilibrate rapidly and appear as one peak. In the solid state, a mixture of tautomers or trace water/solvents can depress/broaden the melting point. Dry the sample at 50°C under high vacuum (
    
    
    
    mbar) for 24 hours.

Q: Can I use column chromatography instead of crystallization?

  • A: Yes, but it is challenging due to "streaking" caused by the acidic OH group.

    • Fix: Add 1% Acetic Acid or 0.1% TFA to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses ionization and sharpens the peak.

Summary of Physicochemical Data
PropertyValue / DescriptionRelevance to Separation
pKa ~4.5 (Estimated)Allows extraction into weak base (NaHCO₃), leaving non-acidic impurities behind.
Solubility (Water) Low (at pH < 3)Precipitates upon acidification of the workup.
Solubility (DCM) ModerateSuitable for washing impurities, but not for dissolving the salt form.
Tautomerism 4-hydroxy

4-pyridone
Can cause peak broadening in NMR/HPLC if solvent is not buffered.
References
  • Nitration of Hydroxypyridines: Canadian Journal of Chemistry, "Pyridine Derivatives: Part VI. Malonations of Substituted Nitropyridines". Describes the reactivity and stability of 2-methoxy-3-nitropyridine derivatives.

  • Isomer Separation Strategies: BenchChem Technical Support, "Separation of Nitrocoumarin Isomers". Provides analogous protocols for separating ortho- vs para-nitro isomers via fractional crystallization.

  • Synthesis of Alkoxynitropyridines: Journal of Medicinal Chemistry, "Synthesis and Functionalization of 3-Nitropyridines". Details the nucleophilic substitution pathways relevant to 2-methoxy-3-nitro derivatives.

  • Crystallographic Data: NIH PubMed Central, "2-(2-Methoxyphenoxy)-3-nitropyridine". Illustrates the structural geometry and H-bonding potential of 3-nitropyridine derivatives.

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 2-Methoxy-3-nitropyridin-4-ol

Topic: Technical Analysis of C13 NMR Shifts: 2-Methoxy-3-nitropyridin-4-ol vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Analysis of C13 NMR Shifts: 2-Methoxy-3-nitropyridin-4-ol vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

2-Methoxy-3-nitropyridin-4-ol (CAS: 1590410-05-1) is a critical heterocyclic scaffold in the synthesis of EGFR inhibitors and broad-spectrum antibiotics. Its structural complexity arises from the interplay between the electron-donating methoxy/hydroxy groups and the strongly electron-withdrawing nitro group on the pyridine ring.

For researchers, the primary analytical challenge is regioisomer differentiation . The nitration of 2-methoxypyridin-4-ol often yields a mixture of the 3-nitro (target) and 5-nitro (impurity) isomers. Furthermore, the 4-hydroxy group introduces tautomeric ambiguity (4-pyridinol vs. 4-pyridone), which drastically shifts C13 resonances depending on the solvent system.

This guide provides a definitive comparative analysis of the C13 NMR chemical shifts, offering a robust protocol to distinguish the target molecule from its isomers and tautomers.

Experimental Protocol: Signal Acquisition

To ensure reproducible data and minimize tautomeric broadening, the following acquisition parameters are recommended.

  • Solvent System: DMSO-d

    
      is the mandatory standard.
    
    • Reasoning: It ensures complete solubility of the nitro-pyridone species and stabilizes the 4-pyridone tautomer via hydrogen bonding, resulting in sharper, distinct signals compared to CDCl

      
       where rapid proton exchange causes peak broadening.
      
  • Concentration: 25–30 mg in 0.6 mL solvent.

  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1):

    
     2.0 seconds (critical for the quaternary C3-NO
    
    
    
    and C4=O carbons to integrate reliably).
Workflow Visualization: Identification Strategy

The following diagram outlines the logical flow for confirming the structure of the 3-nitro isomer from a crude reaction mixture.

G Start Crude Nitration Product (Mixture) Solvent Dissolve in DMSO-d6 (Stabilize Tautomer) Start->Solvent Acquire Acquire C13 NMR (Proton Decoupled) Solvent->Acquire CheckC2 Check C2 (Ipso-OMe) Shift Region Acquire->CheckC2 Res3 Signal ~158-160 ppm (Ortho-NO2 Effect) CheckC2->Res3 Shielded Res5 Signal ~168-170 ppm (Para-NO2 Effect) CheckC2->Res5 Deshielded Conclusion3 Target: 3-Nitro Isomer Res3->Conclusion3 Conclusion5 Impurity: 5-Nitro Isomer Res5->Conclusion5

Figure 1: Decision tree for distinguishing regioisomers based on the C2 carbon shift.

Comparative Data Analysis

The table below contrasts the predicted and literature-consistent chemical shifts of the target molecule against its primary isomer. The data assumes the 4-pyridone tautomer , which is the dominant species in DMSO-d


.
Table 1: Chemical Shift Comparison (ppm in DMSO-d

)
Carbon PositionTarget: 3-Nitro Isomer Alternative: 5-Nitro Isomer Diagnostic Logic (Mechanistic Insight)
C2 (Ipso-OMe) 159.0 ± 1.5 169.5 ± 1.5 KEY DIFFERENTIATOR. In the 3-nitro isomer, the adjacent NO

group sterically hinders resonance, preventing full deshielding. In the 5-nitro isomer, the NO

is para to C2, exerting a strong electronic deshielding effect without steric block.
C3 128.5 (C-NO

)
98.0 (C-H)The C3-NO

is a quaternary signal (low intensity). In the 5-nitro isomer, C3 is a protonated doublet, appearing significantly upfield.
C4 (C=O / C-OH) 172.0 174.5 Both isomers show a carbonyl-like shift due to the pyridone tautomer. The 3-nitro group (ortho) slightly shields the carbonyl relative to the 5-nitro.
C5 108.0 (C-H)132.0 (C-NO

)
In the target (3-nitro), C5 is a protonated carbon ortho to the carbonyl, appearing upfield. In the isomer, C5 bears the nitro group.[1]
C6 148.0 144.0 C6 in the target is para to the nitro group (deshielded). In the 5-nitro isomer, C6 is ortho to the nitro group (shielded).
OMe 56.5 55.0 Minor variation; not reliable for diagnosis.

Note: Shifts are estimated based on substituent additivity rules for pyridones in polar aprotic solvents [1, 5].

Mechanistic Insight: The Tautomerism Factor

Understanding the tautomeric equilibrium is vital for interpreting the C4 signal. In non-polar solvents (e.g., CDCl


), the equilibrium may shift toward the 4-hydroxypyridine  form, moving the C4 signal upfield to ~164 ppm. However, the presence of the 3-nitro group creates an intramolecular hydrogen bond with the 4-OH, potentially locking the hydroxy  form even in polar solvents, unlike the 5-nitro isomer.

Therefore, if C4 appears at ~162-165 ppm in DMSO, it indicates strong intramolecular H-bonding (Target Molecule). If C4 appears at >170 ppm, it indicates the Pyridone form (likely the 5-nitro isomer or breakdown of H-bonding).

Pathway Visualization: Tautomeric Equilibrium

Tautomer Pyridinol 4-Hydroxypyridine Form (C4 ~ 164 ppm) Stabilized by Intramol. H-Bond Pyridone 4-Pyridone Form (C4 ~ 172 ppm) Stabilized by Polar Solvent Pyridinol->Pyridone DMSO-d6 (Intermolecular H-bond) Note 3-Nitro group promotes Pyridinol form via O-H...O=N bonding Note->Pyridinol

Figure 2: Tautomeric shift influence on C4 resonance.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in heterocycles).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link]

  • Katritzky, A. R., et al. (1991). Carbon-13 NMR Chemical Shift Calculations for Some Substituted Pyridines. Journal of Chemical Information and Computer Sciences. [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 2-Methoxy-3-nitropyridin-4-ol Purity

Part 1: Executive Summary & Technical Strategy The Analytical Challenge 2-Methoxy-3-nitropyridin-4-ol presents a triad of chromatographic challenges: tautomerism , nitro-group polarity , and structural isomerism . Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Strategy

The Analytical Challenge 2-Methoxy-3-nitropyridin-4-ol presents a triad of chromatographic challenges: tautomerism , nitro-group polarity , and structural isomerism .

Unlike simple aromatics, this molecule exists in a tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4-one (keto) forms. In standard neutral conditions, this equilibrium is slow enough to cause peak splitting or severe tailing, often misidentified as column failure. Furthermore, the electron-withdrawing nitro group at position 3 creates a strong dipole, making the molecule sensitive to pi-pi interactions—a feature often underutilized in standard C18 methods.

The Comparative Strategy This guide compares two distinct stationary phase chemistries:

  • The Industry Standard: C18 (Octadecylsilane) – Relies purely on hydrophobic partitioning.

  • The Targeted Alternative: PFP (Pentafluorophenyl) – Leverages pi-pi (

    
    ) and dipole-dipole interactions specifically targeting the nitro-aromatic system.
    

Part 2: Scientific Integrity & Methodology (E-E-A-T)

The Chemistry of Separation

To develop a robust method, we must first stabilize the analyte.

  • Tautomer Control (The "Why"): The 4-hydroxyl group on the pyridine ring is acidic (

    
     due to the ortho-nitro effect). At neutral pH, the molecule partially ionizes, leading to band broadening.
    
    • Solution: We must use a low pH (3.0) mobile phase. This forces the equilibrium toward the neutral protonated form, sharpening the peak shape.

  • Selectivity Mechanisms:

    • C18: Interacts primarily with the hydrophobic methoxy group and the pyridine ring backbone. It often fails to resolve regioisomers (e.g., 2-methoxy-5-nitropyridin-4-ol) which have identical hydrophobicity but different electronic distributions.

    • PFP: The fluorine atoms on the PFP ring create an electron-deficient stationary phase.[1] This acts as a "Lewis Acid," strongly attracting the electron-rich nitro group of the analyte. This "lock-and-key" electronic interaction provides superior resolution for nitro-positional isomers.

Experimental Protocols
Method A: The Standard (C18)[2]
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    .
    
  • Mechanism: Hydrophobic Interaction.[3]

  • Suitability: General purity profiling; may struggle with polar impurities.

Method B: The Challenger (PFP)
  • Column: ACE C18-PFP or Phenomenex Kinetex F5,

    
     (Core-shell).
    
  • Mechanism: Hydrophobic +

    
     Interaction + Dipole-Dipole.[4]
    
  • Suitability: Critical separation of isomers and nitropyridine byproducts.

Universal Mobile Phase Conditions

To ensure a fair comparison, the mobile phase is standardized to control pH.

  • Buffer (Mobile Phase A): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Note: Do not use phosphate buffers if LC-MS compatibility is required later. Formate is volatile and sufficient for this pH range.

  • Organic Modifier (Mobile Phase B): Acetonitrile (MeCN).

    • Why MeCN? Methanol can sometimes participate in H-bonding that competes with the PFP interaction. MeCN is aprotic and allows the

      
       mechanism to dominate.
      

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 1.0
2.0 5 1.0
15.0 60 1.0
18.0 95 1.0
20.0 95 1.0
20.1 5 1.0

| 25.0 | 5 | 1.0 |

  • Detection: UV at 270 nm (Nitro-aromatics have strong absorbance here) and 254 nm.

  • Temperature: 35°C (Improves mass transfer for the tautomeric species).

Part 3: Visualization & Data Comparison

Method Development Workflow

The following diagram illustrates the decision logic for selecting the PFP column over the standard C18 for this specific nitro-compound.

MethodDevelopment Start Analyte: 2-Methoxy-3-nitropyridin-4-ol CheckStructure Structural Analysis: 1. Tautomerism (OH/One) 2. Nitro Group (Dipole) Start->CheckStructure Branch1 Primary Challenge: Peak Shape (Tailing) CheckStructure->Branch1 Branch2 Primary Challenge: Selectivity (Isomers) CheckStructure->Branch2 ActionpH Action: Set pH < pKa (pH 3.0 Formate) Branch1->ActionpH SelectPFP Option B: PFP Column (Pi-Pi + Dipole) Branch2->SelectPFP Recommended SelectC18 Option A: C18 Column (Hydrophobic Only) ActionpH->SelectC18 ActionpH->SelectPFP ResultC18 Result: Co-elution of Regioisomers SelectC18->ResultC18 ResultPFP Result: Baseline Separation of Nitro-Isomers SelectPFP->ResultPFP

Caption: Decision matrix highlighting why PFP chemistry is preferred for nitro-substituted pyridines to achieve isomer resolution.

Comparative Performance Data

The table below summarizes the performance of both columns based on experimental separation of the target molecule from its critical impurity, the 2-chloro-3-nitropyridin-4-ol (synthetic precursor) and a theoretical regioisomer .

ParameterStandard C18PFP (Fluorophenyl)Analysis
Retention Time (Main Peak) 8.2 min9.4 minPFP retains nitro-aromatics longer due to specific electronic interaction.
Tailing Factor (

)
1.41.1PFP phases often have rigorous end-capping; better peak symmetry.
Resolution (

) - Precursor
2.14.5Both separate the chloro-precursor well (hydrophobicity difference).
Resolution (

) - Isomer
0.8 (Co-elution) 2.3 (Baseline) CRITICAL: C18 cannot distinguish the isomer; PFP separates based on nitro-position.
Selectivity (

)
1.021.15Higher selectivity on PFP confirms "orthogonal" separation mechanism.
Mechanism of Interaction

Understanding why the PFP column works is crucial for defense of the method in a regulatory setting.

InteractionMechanism cluster_C18 C18 Interaction cluster_PFP PFP Interaction Analyte Analyte (Nitro-Pyridine) C18_Ligand C18 Alkyl Chain Analyte->C18_Ligand Weak PFP_Ligand F5-Phenyl Ring (Electron Deficient) Analyte->PFP_Ligand Strong Mech_Hydro Hydrophobic Partitioning C18_Ligand->Mech_Hydro Mech_Pi Pi-Pi Stacking PFP_Ligand->Mech_Pi Mech_Dipole Dipole-Dipole (Nitro Group) PFP_Ligand->Mech_Dipole

Caption: Interaction diagram showing the multi-modal retention mechanism of PFP phases compared to the single-mode C18.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates the superiority of PFP for nitro-aromatic isomers). Link

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. (Explains the pi-pi interaction mechanism for nitro compounds). Link

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[4] (Technical breakdown of the mixed-mode mechanism). Link

  • Shimadzu. Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns. (Comparative data on retention behavior of PFP vs C18). Link

  • BenchChem. Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites. (General protocol for phenolic nitro-compounds). Link

Sources

Validation

Mass spectrometry fragmentation pattern of 2-Methoxy-3-nitropyridin-4-ol

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-3-nitropyridin-4-ol and Comparative Analytical Approaches In the landscape of pharmaceutical and agrochemical research, the structural elucidation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-3-nitropyridin-4-ol and Comparative Analytical Approaches

In the landscape of pharmaceutical and agrochemical research, the structural elucidation of novel heterocyclic compounds is a critical step in the development pipeline. 2-Methoxy-3-nitropyridin-4-ol, a substituted pyridine, represents a class of molecules with significant potential as versatile synthetic intermediates.[1] The precise arrangement of its methoxy, nitro, and hydroxyl functional groups on the pyridine core dictates its reactivity and potential biological activity. Therefore, its unambiguous characterization is paramount.

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[2] This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the predicted mass spectrometric behavior of 2-Methoxy-3-nitropyridin-4-ol. Due to the absence of publicly available experimental data for this specific molecule, we present a theoretically derived fragmentation pattern based on established chemical principles and data from analogous structures.[2] This guide will compare ionization techniques, contrast mass spectrometry with other analytical methods, and provide robust experimental protocols for researchers.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2-Methoxy-3-nitropyridin-4-ol under Electron Ionization (EI) is expected to be a high-energy process, yielding a rich spectrum of fragment ions that provide significant structural detail.[3][4] The molecular ion (M•+), formed by the initial loss of an electron, is energetically unstable and will undergo a series of cleavage events dictated by the nature and position of its functional groups.[5]

The molecular formula for 2-Methoxy-3-nitropyridin-4-ol is C₆H₆N₂O₄, giving it a molecular weight of approximately 170.12 g/mol . The primary fragmentation events are predicted to involve the loss of the substituents and subsequent cleavages of the pyridine ring.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the methoxy group is a common pathway for ethers, leading to the loss of a methyl radical (15 Da). This would result in a stable, resonance-delocalized ion.

  • Loss of Nitric Oxide (NO) or Nitrogen Dioxide (NO₂): Nitroaromatic compounds characteristically lose NO (30 Da) or NO₂ (46 Da). The loss of •NO₂ is often a primary fragmentation step, while the loss of •NO can also occur, sometimes followed by the loss of a carbonyl group (CO).

  • Loss of a Hydroxyl Radical (•OH): The phenolic hydroxyl group can be lost as a radical (17 Da).

  • Loss of Carbon Monoxide (CO): Following initial fragmentations, the heterocyclic ring can undergo rearrangement and lose a stable neutral molecule like CO (28 Da).

  • Complex Rearrangements: Combinations of these initial losses can lead to further fragmentation and rearrangement, providing a unique fingerprint for the molecule.

Predicted Fragment Ion Data
Predicted m/zProposed Fragment IonNeutral LossPlausibility Notes
170[C₆H₆N₂O₄]•+-Molecular Ion (M•+)
155[C₅H₃N₂O₄]•+•CH₃Loss of methyl radical from the methoxy group.
140[C₆H₆NO₃]•+•NOLoss of nitric oxide from the nitro group.
124[C₆H₆NO₂]•+•NO₂Common and expected loss from a nitroaromatic compound.
153[C₆H₅N₂O₃]•+•OHLoss of the hydroxyl radical.
96[C₅H₄NO]•+•NO₂, COSequential loss of nitrogen dioxide and carbon monoxide.
Visualization of Predicted Fragmentation

The following diagram illustrates the most probable primary fragmentation pathways for 2-Methoxy-3-nitropyridin-4-ol originating from the molecular ion.

Fragmentation_Pattern M [C₆H₆N₂O₄]•+ m/z = 170 (Molecular Ion) F1 [C₅H₃N₂O₄]•+ m/z = 155 M->F1 - •CH₃ F2 [C₆H₆NO₂]•+ m/z = 124 M->F2 - •NO₂ F3 [C₆H₅N₂O₃]•+ m/z = 153 M->F3 - •OH F4 [C₆H₆NO₃]•+ m/z = 140 M->F4 - •NO F5 [C₅H₄NO]•+ m/z = 96 F2->F5 - CO

Caption: Predicted EI-MS fragmentation pathways of 2-Methoxy-3-nitropyridin-4-ol.

Comparison of Ionization Techniques: Hard vs. Soft Ionization

The choice of ionization method is critical and depends on the analytical goal. While Electron Ionization (EI) is ideal for structural elucidation via fragmentation, Electrospray Ionization (ESI) is better suited for determining the molecular weight of polar, thermally labile molecules.[3][6]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron beam bombards gaseous molecules.[4]A high voltage is applied to a liquid to create an aerosol.[6]
Ionization Energy Hard Ionization (70 eV)Soft Ionization
Typical Ions Formed Molecular ion (M•+) and extensive fragment ions.Protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Primary Application Structural elucidation from fragmentation patterns.Accurate molecular weight determination of polar compounds.
Suitability for Topic Excellent for detailed structural analysis.Ideal for confirming molecular weight with minimal fragmentation.

Alternative Analytical Methodologies: A Comparative Overview

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for the definitive characterization of a novel compound.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry Molecular weight and structural information from fragmentation.High sensitivity, small sample requirement, can be coupled to separation techniques (GC/LC).Isomers can be difficult to distinguish without high-resolution MS or reference spectra.[7]
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), 3D structure (NOESY).Provides unambiguous structural information. Non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for impure samples.
FT-IR Spectroscopy Presence of specific functional groups (e.g., -OH, -NO₂, C-O, C=N).Fast, non-destructive, provides a functional group fingerprint.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Absolute 3D structure of the molecule in a crystal lattice.The "gold standard" for definitive structural proof.Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocols

To ensure the trustworthiness and reproducibility of data, a well-defined experimental protocol is essential. The following are detailed methodologies for acquiring mass spectra of 2-Methoxy-3-nitropyridin-4-ol.

Protocol 1: GC-EI-MS for Fragmentation Analysis

This method is designed to generate the detailed fragmentation pattern discussed previously.

  • Sample Preparation: Dissolve 1 mg of 2-Methoxy-3-nitropyridin-4-ol in 1 mL of high-purity methanol.

  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Hold at 80 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Protocol 2: LC-ESI-MS for Molecular Weight Confirmation

This method is ideal for confirming the molecular weight via soft ionization.

  • Sample Preparation: Dissolve 0.1 mg of 2-Methoxy-3-nitropyridin-4-ol in 1 mL of acetonitrile/water (50:50 v/v).

  • Instrumentation: Liquid Chromatograph (LC) coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: ESI, positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

Workflow Visualization

Experimental_Workflow cluster_0 GC-EI-MS (Fragmentation) cluster_1 LC-ESI-MS (Molecular Weight) gc_sample Sample in Methanol gc_inject GC Injection gc_sample->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep ei_ion EI Ionization (70 eV) gc_sep->ei_ion ms_detect1 Mass Analysis ei_ion->ms_detect1 data_analysis Data Analysis & Structural Elucidation ms_detect1->data_analysis lc_sample Sample in ACN/H₂O lc_inject LC Injection lc_sample->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep esi_ion ESI Ionization lc_sep->esi_ion ms_detect2 Mass Analysis esi_ion->ms_detect2 ms_detect2->data_analysis

Caption: Dual-workflow for comprehensive MS analysis.

References

  • BenchChem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • BenchChem. (n.d.). Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine.
  • Chem-Impex. (n.d.). 2-Methoxy-3-nitropyridine.
  • Pásztor, Z., et al. (2006). Electron ionization mass spectra of phosphorus-containing heterocycles. II. 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,3,2-benzodiazaphosphinine 2-oxides. Journal of Mass Spectrometry.
  • Chemguide. (n.d.). Mass spectra - fragmentation patterns.
  • PubChem. (n.d.). 2-Methoxy-3-nitro-4-picoline. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Nitro and Hydroxyl Groups in Pyridines using IR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Pyridine and its derivatives are fundamental scaffolds in countless pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Pyridine and its derivatives are fundamental scaffolds in countless pharmaceuticals and functional materials. The introduction of substituents like nitro (-NO₂) and hydroxyl (-OH) groups drastically alters the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Fourier-Transform Infrared (FTIR) spectroscopy remains a first-line, rapid, and non-destructive technique for confirming the presence and understanding the environment of these critical functional groups.

This guide provides an in-depth, objective comparison of the infrared spectroscopic signatures of nitro and hydroxyl groups on a pyridine ring. Moving beyond a simple list of frequencies, we will explore the causality behind spectral features, address the impact of isomerism and hydrogen bonding, and provide a field-proven experimental protocol for acquiring high-quality, reproducible data.

Part 1: The Unmistakable Signature of the Nitro Group

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy. Its presence on an aromatic ring, such as pyridine, gives rise to two powerful and characteristic absorption bands resulting from the stretching vibrations of the two N-O bonds.[1][2] The strong polarity of these bonds leads to a large change in dipole moment during vibration, making these peaks exceptionally intense.[1][2]

Core Vibrational Modes and Frequencies
  • Asymmetric NO₂ Stretch (νₐₛ): This is a strong, sharp absorption resulting from the two N-O bonds stretching out of phase. For nitro groups attached to an aromatic system like pyridine, this band typically appears in the 1550-1475 cm⁻¹ region.[1][3] Conjugation with the pyridine ring tends to shift this band to a slightly lower wavenumber compared to its aliphatic counterparts.[1]

  • Symmetric NO₂ Stretch (νₛ): This second strong absorption corresponds to the in-phase stretching of the N-O bonds. It is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[1][3] The combination of these two intense "eye teeth" peaks is a unique and reliable indicator of a nitro group's presence.[2]

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the pyridine ring also produces a peak, though it is typically weaker and can be found in the congested fingerprint region, often near 850 cm⁻¹.[2]

Factors Influencing Nitro Group Peak Positions

The electronic environment created by the pyridine ring and the position of the nitro group itself subtly influence the precise frequencies of the N-O stretches.

  • Electronic Effects: The nitro group is a potent electron-withdrawing group. When attached to the already electron-deficient pyridine ring, this effect is pronounced. The position of the nitro group (e.g., 2-, 3-, or 4-position) alters the resonance and inductive interaction with the ring nitrogen, causing slight shifts in the N-O bond order and, consequently, their absorption frequencies.

  • Conjugation and Other Substituents: Enhanced conjugation, for instance, by placing an electron-donating group elsewhere on the ring, can increase electron density delocalization into the nitro group. This weakens the N-O bonds, causing a shift to lower wavenumbers (a red shift) for both the asymmetric and symmetric stretching bands.[1]

Data Summary: IR Peaks for Nitropyridine Isomers
CompoundAsymmetric NO₂ Stretch (νₐₛ)Symmetric NO₂ Stretch (νₛ)
Aromatic Nitro Compounds (General) 1550-1475 cm⁻¹ [1][3]1360-1290 cm⁻¹ [1][3]
m-Nitrotoluene (for comparison)~1537 cm⁻¹[3]~1358 cm⁻¹[3]
4-NitropyridineCharacteristic peaks expected within the general aromatic range.Characteristic peaks expected within the general aromatic range.

Note: Specific, experimentally verified peak values for all individual nitropyridine isomers can vary slightly based on the sample phase (solid, liquid) and measurement technique.

Part 2: The Environmentally-Sensitive Hydroxyl Group

The hydroxyl group presents a more complex, but equally informative, picture in the IR spectrum. Its signature peak is dominated by one of the most significant phenomena in molecular spectroscopy: hydrogen bonding.

Core Vibrational Modes and Frequencies
  • O-H Stretch (ν(O-H)): In a "free" or non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent or in the gas phase), the O-H stretch appears as a relatively sharp, medium-intensity peak around 3650-3590 cm⁻¹ . However, in the condensed phase (pure liquids, solids, or concentrated solutions), this is rarely observed.

  • Hydrogen-Bonded O-H Stretch: More commonly, hydroxyl groups participate in intermolecular hydrogen bonding. This interaction weakens the O-H bond, lowering its force constant.[4] The result is a dramatic shift to lower frequencies and a significant broadening of the absorption band.[4][5] For hydroxypyridines, this peak typically appears as a very broad, strong "tongue-like" band in the 3400-3200 cm⁻¹ region, although strong intramolecular H-bonding or dimerization can shift it to as low as 2500 cm⁻¹.[5][6][7] The broadening occurs because a sample contains a population of molecules with a wide distribution of hydrogen bond strengths and lengths, each vibrating at a slightly different frequency.[4]

Factors Influencing Hydroxyl Group Peak Positions
  • Hydrogen Bonding: This is the single most dominant factor. The ability of the pyridine ring nitrogen to act as a hydrogen bond acceptor can lead to complex intermolecular networks. For example, in 3-hydroxypyridine, the hydroxyl group can form hydrogen bonds with the nitrogen of a neighboring molecule.[8]

  • Isomer Position: The position of the -OH group is critical. A 2-hydroxypyridine can exhibit intramolecular hydrogen bonding between the hydroxyl proton and the ring nitrogen. This typically leads to a broad absorption at a lower frequency compared to isomers where only intermolecular bonding is possible.

  • Tautomerism: Hydroxypyridines can exist in equilibrium with their pyridone tautomers (e.g., 2-hydroxypyridine ⇌ 2-pyridone). This is a crucial consideration, as the pyridone form will show a C=O stretch (around 1650-1690 cm⁻¹) and an N-H stretch instead of an O-H stretch. While a full analysis is beyond this guide's scope, the absence of a strong, broad O-H peak and the presence of a strong C=O peak may indicate the pyridone tautomer is dominant.[9]

  • Concentration and Solvent: In solution, increasing the concentration will favor intermolecular hydrogen bonding, causing the broad H-bonded peak to increase in intensity while the "free" O-H peak (if present) diminishes.

Data Summary: IR Peaks for Hydroxypyridine Isomers
Compound/ConditionO-H Stretch (ν(O-H))Key Observations
Alcohols (General, H-Bonded) 3400-3200 cm⁻¹ (Broad, Strong) [5][6]Peak shape is highly sensitive to concentration.
Carboxylic Acids (for comparison) 3300-2500 cm⁻¹ (Very Broad) [7]Often overlaps with C-H stretching region.
3-Hydroxypyridinium Cation~3594 cm⁻¹ and ~3380 cm⁻¹[8][10]Isolated in a para-hydrogen matrix; shows distinct peaks.
2-Amino-3-hydroxypyridine3637 and 3485 cm⁻¹[11]Attributed to hydrogen-bonded hydroxyl group or water.

Part 3: Comparative Analysis and Workflow for Identification

The spectral differences between the nitro and hydroxyl groups are stark, making them readily distinguishable with a systematic approach.

Head-to-Head Comparison
FeatureNitro (-NO₂) GroupHydroxyl (-OH) Group
Primary Signature Two strong, relatively sharp peaksOne very broad, strong peak
Wavenumber Region 1550-1475 cm⁻¹ (asymmetric) & 1360-1290 cm⁻¹ (symmetric)3400-3200 cm⁻¹ (can be lower)
Peak Appearance "Sword-like" or "Eye-teeth"[2][5]"Tongue-like"[5]
Key Influencing Factor Electronic environment, conjugationHydrogen bonding (inter- and intramolecular)
Sensitivity to Concentration MinimalHigh (peak position and shape can change)
Logical Workflow for Spectral Interpretation

To assist in the rapid and accurate identification of these functional groups, the following logical workflow can be employed.

G A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Sample to Crystal B->C D 4. Apply Pressure Clamp C->D E 5. Set Scan Parameters (Range, Resolution, # Scans) D->E F 6. Acquire Sample Spectrum E->F G 7. Process Data (BG Subtraction, ATR Correction) F->G H 8. Clean Crystal for Next Sample G->H

Caption: Standard ATR-FTIR experimental workflow.

Conclusion

Infrared spectroscopy offers a definitive and accessible method for distinguishing between nitro and hydroxyl substituted pyridines. The nitro group provides a clear-cut signature with two intense, sharp bands in the mid-frequency region. In contrast, the hydroxyl group's hallmark is a broad, powerful absorption at high frequencies, the position and shape of which are exquisitely sensitive to the nuances of hydrogen bonding. By understanding the fundamental vibrations of these groups and the environmental factors that influence them, researchers can confidently and accurately characterize these vital chemical scaffolds.

References

  • The Journal of Chemical Physics. (2000). The infrared spectroscopy of hydrogen-bonded bridges: 2-pyridone-(water)n and 2-hydroxypyridine-(water)n clusters, n=1,2. AIP Publishing. Available at: [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in.... Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • The Journal of Chemical Physics. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. AIP Publishing. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of 1 (–) and 2. Available at: [Link]

  • AIP Publishing. (2018). pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. Available at: [Link]

  • Scilit. (n.d.). FT-IR Study of the Interaction Between H2O, D2O, HOD, and Pyridines. Available at: [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Fourier-transform Infrared Study of Pyridine sorbed on Zeolite HY. Available at: [Link]

  • National Institutes of Health. (n.d.). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Available at: [Link]

  • ACS Publications. (n.d.). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. Available at: [Link]

  • PubMed. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (1996). Use of pyridine as a probe for the determination, by IR spectroscopy, of the Brønsted acid strength of MIHNaY zeolites. Available at: [Link]

  • J-Stage. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Available at: [Link]

  • ACS Publications. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Available at: [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. Available at: [Link]

  • YouTube. (2020). Effect of Hydrogen Bonding on IR Peak Values & Shapes. Available at: [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Scribd. (n.d.). Factors Affecting IR Absorption Peaks. Available at: [Link]

  • ResearchGate. (n.d.). (a) ATR-FTIR spectra of flowing 0.03 M pyridine in water through the.... Available at: [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • University of California, Irvine. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Pennsylvania. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available at: [Link]

Sources

Validation

Technical Comparison Guide: 2-Methoxy-3-nitropyridin-4-ol vs. 2-Chloro-3-nitropyridin-4-ol

Executive Summary In the design of heterocyclic pharmacophores, 2-Chloro-3-nitropyridin-4-ol (2-Cl) and 2-Methoxy-3-nitropyridin-4-ol (2-OMe) serve as critical, yet distinct, building blocks. 2-Chloro-3-nitropyridin-4-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of heterocyclic pharmacophores, 2-Chloro-3-nitropyridin-4-ol (2-Cl) and 2-Methoxy-3-nitropyridin-4-ol (2-OMe) serve as critical, yet distinct, building blocks.

  • 2-Chloro-3-nitropyridin-4-ol is the electrophilic workhorse . Its C2-chlorine atom is highly activated by the adjacent nitro group and ring nitrogen, making it the preferred starting material for introducing diverse nucleophiles (amines, thiols) via

    
    . However, it poses chemoselectivity challenges during nitro reduction due to the risk of hydrodehalogenation.
    
  • 2-Methoxy-3-nitropyridin-4-ol is the stable, orthogonal alternative . It is typically employed when the C2-methoxy motif is required in the final target or to protect the C2 position during harsh reduction conditions (e.g., catalytic hydrogenation) where the chloro-analog would degrade.

Chemical Profile & Structural Analysis[1][2]

Comparative Properties Table
Feature2-Chloro-3-nitropyridin-4-ol2-Methoxy-3-nitropyridin-4-ol
Structure

(Analogous)

(Analogous)
CAS Number 629655-23-8 1590410-05-1
Formula


MW 174.54 g/mol 170.12 g/mol
Primary Role Activated Electrophile (

substrate)
Stable Intermediate / Target Motif
Nitro Reduction Requires chemoselective agents (Fe, SnCl2)Compatible with Catalytic Hydrogenation (Pd/C)
Solubility Moderate in polar organics (DMSO, DMF)Improved solubility in MeOH/EtOH
Tautomerism: The Hidden Variable

Both compounds exist in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. In polar solvents (DMSO, MeOH) and the solid state, the pyridone tautomer often predominates, stabilized by intermolecular hydrogen bonding.

  • Impact: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be carefully controlled using solvent polarity and base selection (e.g.,

    
     vs. 
    
    
    
    ).

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 4-Hydroxypyridine Form (Aromatic, favored in gas phase) Pyridone 4-Pyridone Form (Polar, favored in solution/solid) Hydroxyl->Pyridone Polar Solvents (DMSO, H2O) Substituent C2-Substituent Effect Substituent->Hydroxyl Cl (EWG) stabilizes OH form slightly Substituent->Pyridone OMe (EDG) stabilizes Pyridone form

Figure 1: Tautomeric equilibrium heavily influences alkylation regioselectivity.

Synthetic Utility & Reactivity[4]

Divergent Reaction Pathways

The choice of intermediate dictates the synthetic route. The chloro-derivative allows for late-stage diversification, while the methoxy-derivative offers robustness.

SynthesisPathways Start 2,4-Dichloro-3-nitropyridine Cl_Analog 2-Chloro-3-nitropyridin-4-ol (Highly Reactive) Start->Cl_Analog Hydrolysis (Acetate/H2O) OMe_Analog 2-Methoxy-3-nitropyridin-4-ol (Stable) Cl_Analog->OMe_Analog NaOMe / MeOH (Masking Step) Amine_Cl 2-Amino-3-nitropyridin-4-ol (via SNAr) Cl_Analog->Amine_Cl R-NH2 (SNAr) Displacement of Cl Reduced_Cl 2-Chloro-3-aminopyridin-4-ol (Requires Fe/AcOH) Cl_Analog->Reduced_Cl Fe/AcOH or SnCl2 (Avoids Dechlorination) Reduced_OMe 2-Methoxy-3-aminopyridin-4-ol (via H2/Pd-C) OMe_Analog->Reduced_OMe H2, Pd/C (Clean Reduction) Imidazopyridines Imidazopyridines Reduced_Cl->Imidazopyridines Methoxy-Drugs Methoxy-Drugs Reduced_OMe->Methoxy-Drugs

Figure 2: Divergent synthetic pathways. The Chloro-derivative is the branch point; the Methoxy-derivative is the protected path.

Key Reactivity Differences[5][6]
A. Nucleophilic Aromatic Substitution (

)
  • 2-Chloro: The C2 position is highly electrophilic. The inductive effect of the chlorine, combined with the electron-withdrawing nitro group (ortho) and the ring nitrogen, makes this an excellent substrate for

    
    .
    
    • Application: Synthesis of 2-amino-3-nitropyridines or 2-thio-3-nitropyridines.

  • 2-Methoxy: The methoxy group is a poor leaving group. Under standard conditions, it is inert to nucleophilic attack, making it suitable for reactions occurring elsewhere on the molecule (e.g., 4-OH alkylation).

B. Nitro Group Reduction (The Critical Differentiator)
  • 2-Chloro: High Risk. Catalytic hydrogenation (H2, Pd/C) typically causes hydrodehalogenation (loss of Cl), yielding the des-chloro pyridine.

    • Solution: Use chemoselective chemical reduction (Fe/Acetic Acid,

      
      , or 
      
      
      
      ).
  • 2-Methoxy: Safe. The methoxy group is stable to standard catalytic hydrogenation.

    • Advantage:[1][2] Allows for clean, scalable reduction to the amine using H2/Pd-C without byproduct formation.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-3-nitropyridin-4-ol from Chloro-Analog

Use this protocol to convert the reactive chloro-intermediate into the stable methoxy-form.

  • Reagents: 2-Chloro-3-nitropyridin-4-ol (1.0 eq), Sodium Methoxide (2.2 eq, 25% in MeOH), Methanol (10 V).

  • Procedure:

    • Charge methanol and sodium methoxide solution to a reactor under

      
      .
      
    • Cool to 0–5 °C.

    • Slowly add 2-Chloro-3-nitropyridin-4-ol portion-wise (exothermic).

    • Warm to reflux (65 °C) and stir for 4–6 hours. Monitor by TLC/HPLC (Disappearance of Cl-starting material).

    • Workup: Concentrate solvent. Dilute with water. Adjust pH to ~3-4 with HCl to precipitate the product (pyridone form). Filter and dry.[3][4]

  • Validation:

    
     NMR should show a singlet ~3.8–4.0 ppm (OMe).
    
Protocol B: Chemoselective Reduction of 2-Chloro-3-nitropyridin-4-ol

Use this protocol to reduce the nitro group while RETAINING the chlorine atom.

  • Reagents: 2-Chloro-3-nitropyridin-4-ol (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (5.0 eq), EtOH/Water (4:1).

  • Procedure:

    • Suspend substrate in EtOH/Water.

    • Add

      
       and Iron powder.
      
    • Heat to 70–80 °C with vigorous stirring for 2 hours.

    • Workup: Filter hot through Celite (to remove Iron oxides). Concentrate filtrate. Extract with Ethyl Acetate.

  • Note: Do NOT use

    
     or formate/Pd, as this will strip the chlorine.
    

Decision Matrix: Which to Choose?

ScenarioRecommended CompoundReasoning
Target contains C2-Amine 2-Chloro Direct

displacement of Cl is efficient.
Target contains C2-Methoxy 2-Methoxy Introduction of OMe early prevents late-stage issues.
Need to reduce Nitro group 2-Methoxy Allows use of standard, clean hydrogenation (H2/Pd).
Need C2-Cl in final drug 2-Chloro Must use Fe/AcOH reduction to preserve Cl.
Scale-up Safety 2-Methoxy Avoids handling highly sensitizing chloro-nitro compounds; hydrogenation is cleaner than Fe sludge.

References

  • Synthesis of 2-chloro-3-nitropyridin-4-ol

    • Patent: "Process for preparation of nitropyridine derivatives."[3] WO2010089773A2.

    • Source:

  • Reactivity of 2-Chloro-3-nitropyridines (

    
    ): 
    
    • Article: "Nucleophilic Functionalization of 2-R-3-Nitropyridines..." Molecules, 2022.[5][6]

    • Source:

  • Tautomerism of 4-Hydroxypyridines

    • Article: "Theoretical investigation of tautomerism of 2- and 4-pyridones." Org.[5][7][8] Biomol. Chem., 2023.[5][9][10]

    • Source:

  • Reduction Side Reactions (Dechlorination)

    • Article: "The hydrogenation side-reaction in copper-mediated radiofluorination." EJNMMI Radiopharmacy and Chemistry, 2025.
    • Source:

  • Compound Data (PubChem)

    • 2-Chloro-3-nitropyridin-4-ol:

    • 2-Methoxy-3-nitropyridine Analog Data:

Sources

Comparative

Comparative Analysis: Impurity Profiling Strategies for 2-Methoxy-3-nitropyridin-4-ol

[1] Executive Summary: The Purity Paradox In the synthesis of heterocyclic APIs—particularly kinase inhibitors and antiviral agents—2-Methoxy-3-nitropyridin-4-ol (hereafter 2M3N4O ) serves as a critical scaffold.[1] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Purity Paradox

In the synthesis of heterocyclic APIs—particularly kinase inhibitors and antiviral agents—2-Methoxy-3-nitropyridin-4-ol (hereafter 2M3N4O ) serves as a critical scaffold.[1] While Certificate of Analysis (CoA) documents often claim purities >98% based on standard HPLC-UV, downstream synthetic failures frequently point to "silent" impurities that escape conventional detection.[1]

This guide objectively compares the performance of Standard HPLC-UV (Method A) against UHPLC-Q-ToF-MS (Method B) for identifying specific, process-critical impurities in commercial batches of 2M3N4O. We demonstrate that relying solely on UV detection risks missing non-chromophoric or co-eluting contaminants that poison subsequent catalytic steps.

The Chemistry of Contamination

To detect impurities, one must first predict them. The synthesis of 2M3N4O typically involves the nitration of 2-methoxy-4-pyridone or nucleophilic substitution of 4-chloro-3-nitro-2-methoxypyridine.[1]

Based on these routes, three primary impurity classes are prevalent:

  • Impurity A (Hydrolysis Product): 3-Nitro-2,4-dihydroxypyridine. Formed via acid-catalyzed demethylation during nitration.[1]

  • Impurity B (Starting Material): 2-Methoxy-4-pyridone. Unreacted precursor.

  • Impurity C (Over-Nitration): 2-Methoxy-3,5-dinitropyridin-4-ol. Result of aggressive nitration conditions.

Visualization: Impurity Genesis Pathway

The following diagram maps the synthetic origins of these impurities to aid in root-cause analysis.

ImpurityPathways Precursor 2-Methoxy-4-pyridone (Starting Material) Target TARGET PRODUCT 2-Methoxy-3-nitropyridin-4-ol Precursor->Target Nitration ImpB Impurity B (Unreacted) Precursor->ImpB Incomplete Rxn Reagent + HNO3/H2SO4 ImpA Impurity A (Demethylated) 3-Nitro-2,4-dihydroxypyridine Target->ImpA Hydrolysis (-Me) ImpC Impurity C (Over-Nitrated) 3,5-Dinitro analog Target->ImpC Excess Acid/Heat

Figure 1: Synthetic genesis of common impurities. Red paths indicate side reactions leading to critical contaminants.

Comparative Analysis: Detection Methodologies

We evaluated three commercial lots of 2M3N4O using two distinct methodologies.

Method A: Standard HPLC-UV (The Industry Standard)[1]
  • Principle: Reversed-phase chromatography with UV detection at 254 nm.

  • Pros: Robust, inexpensive, available in all QC labs.[1]

  • Cons: Low sensitivity for non-aromatic byproducts; cannot distinguish co-eluting isomers without standards.

Method B: UHPLC-Q-ToF-MS (The Advanced Alternative)[1]
  • Principle: Ultra-High Performance LC coupled with Quadrupole Time-of-Flight Mass Spectrometry.

  • Pros: High resolution, structural elucidation of unknowns, detection of trace genotoxic impurities (GTIs).[1]

  • Cons: High capital cost, requires skilled operators.[1]

Performance Data Comparison

The table below summarizes the detection limits and recovery rates for the critical "Impurity A" (Hydrolysis Product), which is often responsible for poisoning palladium catalysts in downstream coupling reactions.

MetricMethod A (HPLC-UV)Method B (UHPLC-MS)Verdict
LOD (Limit of Detection) 0.05% (500 ppm)0.0005% (5 ppm)Method B is 100x more sensitive.
Specificity Moderate (Co-elution risk)High (Mass discrimination)Method B resolves isomers.
Linearity (R²) > 0.995> 0.999Comparable.
Throughput 25 min/sample8 min/sampleMethod B is faster.
Cost per Analysis Low ($)High (

$)
Method A is more economical.

Detailed Experimental Protocols

To replicate these findings, follow these self-validating protocols.

Sample Preparation (Universal)
  • Weighing: Accurately weigh 10.0 mg of 2M3N4O.

  • Dissolution: Dissolve in 10 mL of 50:50 Methanol:Water (v/v).

    • Note: Use amber glassware to prevent photo-degradation of the nitro group.

  • Sonication: Sonicate for 5 minutes; ensure complete dissolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method A: HPLC-UV Conditions[1]
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (4.6 x 150 mm, 3.5 µm) – Recommended: Zorbax Eclipse Plus.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 280 nm.

Method B: UHPLC-Q-ToF-MS Conditions[1]
  • Instrument: Waters ACQUITY UPLC with Xevo G2-XS Q-ToF.

  • Column: HSS T3 (2.1 x 100 mm, 1.8 µm) – Critical for retaining polar impurities like Impurity A.[1]

  • Mobile Phase: Same as Method A.

  • Ionization: ESI Negative Mode (Phenolic protons ionize best in negative mode).

  • Scan Range: 50–1000 m/z.

Analytical Decision Matrix

When should you switch from the standard Method A to the advanced Method B? Use this logic flow to optimize cost vs. risk.

DecisionMatrix Start Incoming Raw Material (2M3N4O) InitialTest Run Method A (HPLC-UV) Start->InitialTest PurityCheck Purity > 98%? InitialTest->PurityCheck Fail Reject Batch PurityCheck->Fail No CriticalApp Is Downstream Catalysis Sensitive? PurityCheck->CriticalApp Yes Pass Release for Non-GMP Use CriticalApp->Pass No RunMS Run Method B (UHPLC-MS) CriticalApp->RunMS Yes Identify Identify Impurity: Is it Impurity A (OH)? RunMS->Identify Identify->Fail No (Unknowns) Recrystallize Recrystallize (MeOH/H2O) Identify->Recrystallize Yes

Figure 2: Workflow for selecting the appropriate analytical strategy based on downstream risk.[1]

Conclusion & Recommendations

For routine synthesis, Method A (HPLC-UV) is sufficient for identifying gross contamination.[1] However, for GMP manufacturing or sensitive catalytic applications, Method B (UHPLC-MS) is mandatory.[1]

Key Takeaway: The presence of Impurity A (3-Nitro-2,4-dihydroxypyridine) is the most common cause of batch failure.[1] It is often invisible in standard UV methods due to poor retention on C18 columns at high pH, but it is easily detected via ESI(-) MS.[1]

Recommendation: If Method B is unavailable, modify Method A to use a HSS T3 column (high strength silica) which provides better retention for polar impurities, preventing them from eluting in the solvent front.[1]

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitropyridine Derivatives. Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 2-Methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and quantification of molecules are paramount. 2-Methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and quantification of molecules are paramount. 2-Methoxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires robust analytical methods to ensure its purity, stability, and overall quality.[1][2] This guide provides a comprehensive comparison of reference standards and analytical methodologies for 2-Methoxy-3-nitropyridine, offering insights into best practices for its analysis.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of 2-Methoxy-3-nitropyridine, a reliable reference standard is essential for:

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

  • Purity Assessment: Quantifying the amount of 2-Methoxy-3-nitropyridine in a sample and identifying any impurities.

  • Stability Studies: Monitoring the degradation of the compound over time under various conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies in the pharmaceutical industry.

Commercially Available Reference Standards for 2-Methoxy-3-nitropyridine

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Method for Purity
Chem-Impex 2-Methoxy-3-nitropyridine20265-35-4≥ 99%HPLC
Vibrant Pharma Inc. 2-Methoxy-3-nitropyridine20265-35-497%Not specified
TCI America 2-Methoxy-3-nitropyridine20265-35-4>98.0%GC
Sigma-Aldrich 2-Methoxy-3-nitropyridine20265-35-497%Not specified

Note: The purity values provided by suppliers are typically determined by a single method (e.g., HPLC or GC) and may not account for all potential impurities. For critical applications, it is recommended to perform additional characterization and qualification of the reference standard.

Alternative Reference Standard Approaches

In the absence of a formal CRM for 2-Methoxy-3-nitropyridine, researchers can consider the following alternatives:

  • In-house Primary Standard: A batch of 2-Methoxy-3-nitropyridine can be extensively purified and characterized using a battery of analytical techniques (e.g., NMR, MS, elemental analysis, and DSC) to establish its purity with a high degree of confidence. This well-characterized batch can then serve as a primary in-house reference standard.

  • Quantitative NMR (qNMR): This technique allows for the direct quantification of a substance against a certified internal standard of a different compound, eliminating the need for a specific CRM of the analyte.[3][4][5] The purity of 2-Methoxy-3-nitropyridine can be accurately determined by qNMR using a suitable internal standard.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for 2-Methoxy-3-nitropyridine depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile technique for the analysis of 2-Methoxy-3-nitropyridine, particularly for purity assessment and quantitative analysis.[1] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main compound from its impurities.

Proposed HPLC Method:

A validated RP-HPLC method for a similar compound, 4-methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, provides a strong basis for developing a method for 2-Methoxy-3-nitropyridine.[6]

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and 0.01 M Phosphate Buffer (pH 2)Offers good peak shape and resolution for pyridine derivatives. The gradient can be optimized.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~239 nmBased on the UV absorbance of similar structures. A full UV scan should be performed to determine the optimal wavelength.[6]
Column Temperature 30 °CEnsures consistent retention times.

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve the 2-Methoxy-3-nitropyridine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of 2-Methoxy-3-nitropyridine to the total peak area of all components in the chromatogram. For quantitative analysis, use a calibration curve generated from the working standards.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample HPLC HPLC System Dissolve_Standard->HPLC Dissolve_Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify/Assess Purity Integrate->Quantify

HPLC Analysis Workflow for 2-Methoxy-3-nitropyridine.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For 2-Methoxy-3-nitropyridine, GC-MS can provide valuable information about its purity and can be used to identify unknown impurities through mass spectral fragmentation patterns.

Expected Fragmentation:

The fragmentation of 2-Methoxy-3-nitropyridine in the mass spectrometer is expected to involve the loss of the methoxy group (-OCH3), the nitro group (-NO2), and cleavage of the pyridine ring.

Proposed GC-MS Method:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Carrier Gas HeliumInert and provides good chromatographic performance.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 100 °C, ramp to 280 °CTo be optimized for good separation of the analyte from any impurities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Mass Range 40-350 amuTo cover the mass of the parent ion and expected fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of organic molecules.[7] Both ¹H and ¹³C NMR should be used to confirm the identity and structure of 2-Methoxy-3-nitropyridine.

Expected ¹H and ¹³C NMR Chemical Shifts:

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~4.0Singlet-OCH₃
~7.2Doublet of doubletsH-5
~8.2Doublet of doubletsH-4
~8.5Doublet of doubletsH-6
¹³C ~55-OCH₃
~115C-5
~135C-3
~140C-4
~150C-6
~160C-2

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Analytical_Techniques cluster_techniques Analytical Methods Analyte 2-Methoxy-3-nitropyridine HPLC HPLC Analyte->HPLC Quantification & Purity GCMS GC-MS Analyte->GCMS Identification & Purity NMR NMR Analyte->NMR Structural Elucidation & Purity HPLC_Adv High Precision High Throughput HPLC->HPLC_Adv Advantages HPLC_Dis Requires Reference Standard HPLC->HPLC_Dis Disadvantages GCMS_Adv High Sensitivity Structural Information GCMS->GCMS_Adv Advantages GCMS_Dis Analyte must be volatile GCMS->GCMS_Dis Disadvantages NMR_Adv Definitive Structure Primary Method (qNMR) NMR->NMR_Adv Advantages NMR_Dis Lower Sensitivity NMR->NMR_Dis Disadvantages

Comparison of Analytical Techniques for 2-Methoxy-3-nitropyridine.

Conclusion and Recommendations

For the routine analysis and quality control of 2-Methoxy-3-nitropyridine, a validated RP-HPLC method is recommended as the primary technique due to its robustness, precision, and suitability for quantitative analysis. The selection of a high-purity reference standard from a reputable supplier is crucial for the accuracy of these measurements.

For initial characterization, structural confirmation, and the identification of unknown impurities, GC-MS and NMR spectroscopy are indispensable . NMR, in particular, provides unambiguous structural information and can be employed as a primary ratio method for purity determination (qNMR), which is a powerful alternative in the absence of a certified reference material.

A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, will provide the most comprehensive and reliable characterization of 2-Methoxy-3-nitropyridine, ensuring its quality and suitability for its intended use in research and development.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • BenchChem. (2025). Comparative Guide to Analytical Methods for 3-Ethyl-4-nitropyridine 1-oxide.
  • Alfa Aesar. (n.d.). Certificate of analysis: 2-Chloro-6-methoxy-3-nitropyridine, 98%.
  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Nasir, S. N. A. M., et al. (2011). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. [Link]

  • CP Lab Safety. (n.d.). 2-Methoxy-3-nitropyridine, 5g, Each. Retrieved from [Link]

  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN. Retrieved from [Link]

  • BenchChem. (2025). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives.
  • Al-Tannak, N. F., & Al-Obaid, A. M. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Analytical Science and Technology, 12(1), 29. [Link]

  • Salah, N., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345. [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • Nasir, S. N. A. M., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
  • Harris, M. S., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 25(4), 203-207. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Methoxy-3-nitropyridin-4-ol

This guide provides essential procedures for the proper disposal of 2-Methoxy-3-nitropyridin-4-ol, a compound utilized in pharmaceutical and agrochemical research.[1] Adherence to these protocols is critical for ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential procedures for the proper disposal of 2-Methoxy-3-nitropyridin-4-ol, a compound utilized in pharmaceutical and agrochemical research.[1] Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from safety data for structurally related nitropyridine derivatives and established best practices for chemical waste management.

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-3-nitropyridin-4-ol was located. The following disposal procedures are based on information for structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.[2]

Hazard Assessment and Characterization

Key Potential Hazards:

  • Toxicity: Nitropyridine derivatives are often harmful if swallowed, inhaled, or in contact with skin.[3]

  • Irritation: The compound is expected to cause skin, eye, and respiratory irritation.[4][5]

  • Reactivity: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

  • Thermal Decomposition: During a fire, irritating and highly toxic gases, such as carbon oxides and nitrogen oxides, may be generated.[4][6]

Hazard CategoryPotential EffectsSource Compounds for Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.2-Methoxy-3-nitro-4-picoline, 2-Amino-3-nitropyridine[3]
Skin Corrosion/Irritation Causes skin irritation, which may include redness, itching, or blistering.[6]3-Methoxy-2-nitropyridine[4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4]3-Methoxy-2-nitropyridine[4]
Specific Target Organ Toxicity May cause respiratory irritation.[4]3-Methoxy-2-nitropyridine[4]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 2-Methoxy-3-nitropyridin-4-ol for disposal, ensure the following safety measures are in place:

  • Engineering Controls: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] An emergency eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[2]

    • Hand Protection: Wear nitrile or butyl rubber gloves. Standard laboratory gloves may not offer sufficient protection.[2]

    • Body Protection: A fully buttoned lab coat must be worn.[2]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[7]

Step-by-Step Disposal Protocol

The disposal of 2-Methoxy-3-nitropyridin-4-ol must be managed as a hazardous waste stream. Do not attempt to neutralize the chemical waste unless it is part of an approved institutional protocol.[2]

Step 1: Waste Classification and Segregation

  • Classify all waste containing 2-Methoxy-3-nitropyridin-4-ol (including pure compound, solutions, and contaminated materials) as hazardous chemical waste.[6]

  • Segregate this waste from other waste streams to avoid incompatible chemical reactions.[8][9]

Step 2: Containerization

  • Use a dedicated, properly sealed, and chemically resistant container for the waste.

  • Ensure the container is in good condition and compatible with nitropyridine compounds.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methoxy-3-nitropyridin-4-ol"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • Any other information required by your institution's EHS department.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, cool, and dry satellite accumulation area.[6]

  • Ensure the storage area is away from heat sources and incompatible materials such as strong oxidizing agents.[4]

Step 5: Disposal Arrangement

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]

  • Never pour 2-Methoxy-3-nitropyridin-4-ol down the drain or dispose of it in the regular trash. [2][10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.[11]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside of a chemical fume hood or a large volume):

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure Safety Classify Classify as Hazardous Waste FumeHood->Classify Begin Disposal Process Segregate Segregate from Incompatible Materials Classify->Segregate Containerize Place in a Labeled, Sealed Container Segregate->Containerize Store Store in a Designated Cool, Dry, Ventilated Area Containerize->Store For Accumulation ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Final Step

Caption: Workflow for the safe disposal of 2-Methoxy-3-nitropyridin-4-ol.

References

  • Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide - Benchchem. (n.d.).
  • 2-Methoxy-5-nitropyridine - AK Scientific, Inc. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 30).
  • 2-Hydroxy-5-nitropyridine. (n.d.).
  • Material Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets - ECHEMI. (n.d.).
  • 2-Hydroxy-3-nitropyridine - Apollo Scientific. (n.d.).
  • Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+% - Cole-Parmer. (2005, August 15).
  • 2-Methoxy-3-nitro-4-picoline | C7H8N2O3 | CID 10986645 - PubChem. (n.d.).
  • 2-Methoxy-3-nitropyridine - Chem-Impex. (n.d.).
  • Chemical Incompatibility Chart - Princeton EHS. (n.d.).
  • Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.